bpV(HOpic)
Description
Properties
CAS No. |
722494-26-0 |
|---|---|
Molecular Formula |
C6H9K2NO8V |
Molecular Weight |
352.275 |
IUPAC Name |
dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
InChI Key |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of bpV(HOpic): A Technical Guide for Researchers
An In-depth Analysis of a Potent PTEN Inhibitor for Drug Development Professionals
Abstract
bpV(HOpic), or bisperoxovanadium(hydroxypicolinate), is a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its mechanism of action centers on the reversible inhibition of PTEN's lipid phosphatase activity, leading to the activation of the PI3K/Akt and MAPK/ERK signaling pathways. This activity gives bpV(HOpic) pronounced insulin-mimetic effects and positions it as a valuable tool in studying cellular processes regulated by PTEN, with potential therapeutic applications in various diseases, including cancer and diabetes. This guide provides a comprehensive overview of bpV(HOpic)'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and experimental workflows.
Primary Mechanism of Action: PTEN Inhibition
bpV(HOpic) functions as a potent, nanomolar inhibitor of PTEN.[1] Its primary mechanism involves the disruption of PTEN's phosphatase activity.[1] Studies of bisperoxovanadium (bpV) complexes suggest an oxidative mechanism of inhibition, where the inhibitor promotes the formation of a reversible intramolecular disulfide bond within the PTEN active site.[1] This oxidation renders the enzyme inactive; however, its activity can be restored under reducing conditions.[1]
Biochemical Potency and Selectivity
bpV(HOpic) exhibits high potency for PTEN, with a reported IC50 value of 14 nM in cell-free assays.[2][3] Its selectivity for PTEN over other protein tyrosine phosphatases (PTPs) is a key characteristic. The IC50 values for PTP-β and PTP-1B are approximately 350- and 1800-fold higher than that for PTEN, respectively, highlighting its preferential inhibition of PTEN.[2][4]
| Target | IC50 | Reference |
| PTEN | 14 nM | [2][3] |
| PTP-β | ~4.9 µM (calculated) | [2] |
| PTP-1B | ~25.2 µM (calculated) | [2] |
Downstream Signaling Pathways
By inhibiting PTEN, bpV(HOpic) prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] The resulting accumulation of PIP3 leads to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[3][5]
PI3K/Akt Pathway
The accumulation of PIP3 at the plasma membrane recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and glucose metabolism.[6][7] This pathway is central to the insulin-mimetic effects of bpV(HOpic).
MAPK/ERK Pathway
Evidence suggests that bpV(HOpic) also enhances the MAPK/ERK signaling pathway.[2][3] This pathway is crucial for cell proliferation, differentiation, and migration. The activation of both PI3K/Akt and MAPK/ERK pathways contributes to the observed effects of bpV(HOpic) on myoblast migration.[5]
Cellular and Physiological Effects
The modulation of these key signaling pathways by bpV(HOpic) results in a range of cellular and physiological effects.
Insulin Mimetic and Metabolic Effects
bpV(HOpic) is described as an insulin mimetic. By activating the PI3K/Akt pathway, it can stimulate lipogenesis in adipocytes and enhance glucose uptake. Peroxovanadium compounds, in general, have been shown to activate the insulin receptor kinase.[8]
Cell Migration and Proliferation
Treatment with bpV(HOpic) at a concentration of 1 μM has been shown to increase the in vitro migration of C2C12 myoblasts.[2][5] This effect is associated with the activation of both the PI3K/Akt and MAPK/ERK signaling pathways.[3][5] Furthermore, it can increase cell proliferation and decrease the apoptotic rate in osteosarcoma cells treated with cisplatin.[3]
Radioprotective Effects
bpV(HOpic) has demonstrated radioprotective potential by reducing ionizing radiation (IR)-induced apoptosis and oxidative stress.[6][7] This protective effect is dependent on Akt signaling and is associated with enhanced DNA repair and an augmented antioxidant defense mechanism.[6][7]
Experimental Protocols
In Vitro PTEN Enzymatic Assay
Objective: To determine the IC50 value of bpV(HOpic) against recombinant PTEN.[1]
Principle: This assay measures the dephosphorylation of a substrate, such as the water-soluble diC8-PIP3, by PTEN. The amount of released phosphate is then detected colorimetrically using a Malachite Green reagent.[1]
Materials:
-
Recombinant human PTEN enzyme[1]
-
Substrate: Water-soluble diC8-PIP3[1]
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl[1]
-
Test Inhibitor: bpV(HOpic) at various concentrations[1]
-
Malachite Green Reagent for phosphate detection[1]
Procedure:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.[1]
-
In a 96-well plate, add the PTEN enzyme and the inhibitor dilutions.[1]
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the diC8-PIP3 substrate to each well.[1]
-
Incubate the plate for 20-30 minutes at 37°C.[1]
-
Stop the reaction and add the Malachite Green reagent to detect the released phosphate.[1]
-
Measure the absorbance using a microplate reader and calculate the IC50 value.[1]
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of bpV(HOpic) on cell migration in vitro.[5]
Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time in the presence or absence of the test compound.[5]
Materials:
-
C2C12 myoblasts[5]
-
Complete cell culture medium[5]
-
Test Inhibitor: bpV(HOpic) (e.g., 1 µM)[5]
-
Myotube conditioned media (optional, as used in some studies)[5]
Procedure:
-
Seed C2C12 myoblasts in a culture plate and grow them to high confluency.[4][5]
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh culture medium containing either bpV(HOpic) at the desired concentration or a vehicle control.[4]
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.[5]
Conclusion
bpV(HOpic) is a well-characterized and potent inhibitor of PTEN that serves as an invaluable research tool for dissecting the complexities of the PI3K/Akt and MAPK/ERK signaling pathways. Its robust insulin-mimetic properties and its ability to influence fundamental cellular processes such as proliferation, migration, and survival underscore its potential as a lead compound for the development of novel therapeutics. A thorough understanding of its mechanism of action, as outlined in this guide, is crucial for its effective application in both basic research and drug discovery endeavors. Researchers should note that bpV(HOpic) is unstable in aqueous solutions and should be freshly prepared before use.[3] It is also reported to be light-sensitive.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
bpV(HOpic) as a PTEN inhibitor explained
An In-Depth Technical Guide to bpV(HOpic) as a PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase and tumor suppressor that plays a pivotal role in cellular regulation.[1][2][3] It acts as a primary negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][4] By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the activity of phosphoinositide 3-kinase (PI3K).[1][5][6] Given its fundamental role, the pharmacological inhibition of PTEN has emerged as a key strategy for investigating cellular signaling and for potential therapeutic interventions in various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3]
Among the chemical probes developed to target PTEN, bisperoxovanadium compounds have gained prominence.[3] Specifically, bpV(HOpic) (Dipotassium Bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V)) has been identified as a potent and highly selective inhibitor of PTEN, making it an invaluable tool for both in vitro and in vivo research.[7][8][9] This guide provides a comprehensive technical overview of bpV(HOpic), detailing its mechanism of action, quantitative inhibitory data, and key experimental protocols for its characterization and use.
Mechanism of Action
bpV(HOpic) is a potent, nanomolar inhibitor of PTEN.[1] Its mechanism of inhibition is primarily attributed to an oxidative process within the PTEN active site.[1] The vanadium complex induces the formation of a reversible intramolecular disulfide bond between two critical cysteine residues, Cys71 and Cys124.[1] This oxidation of the active site renders the enzyme catalytically inactive. The inhibition is reversible, as the enzyme's activity can be restored under reducing conditions.[1] Additionally, the phosphonate moiety of the inhibitor is understood to engage in strong hydrogen bonding with the active site, further contributing to the disruption of PTEN's phosphatase activity.[2]
Quantitative Inhibitory Data
The potency and selectivity of bpV(HOpic) are critical parameters for its application in research. The following table summarizes its inhibitory concentration (IC50) values against PTEN and other related phosphatases, highlighting its selectivity profile.
| Target Phosphatase | IC50 Value | Selectivity vs. PTEN (Fold) | References |
| PTEN | 14 nM | - | [7][8][10][11][12] |
| PTP-1B (Protein Tyrosine Phosphatase 1B) | ~25.3 µM | ~1800-fold higher | [7][9][10][11][12] |
| PTP-β (Protein Tyrosine Phosphatase β) | ~4.9 µM | ~350-fold higher | [7][9][10][11][12] |
Core Signaling Pathway: PI3K/Akt/mTOR
Inhibition of PTEN by bpV(HOpic) leads to the hyperactivation of the PI3K/Akt/mTOR signaling pathway. By preventing the dephosphorylation of PIP3, bpV(HOpic) causes an accumulation of this lipid messenger at the plasma membrane. This recruits and activates downstream kinases, most notably PDK1 and Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR (mammalian Target of Rapamycin) and FOXO (Forkhead box proteins), to promote cell survival, growth, and proliferation.[1][13] Studies have also shown that bpV(HOpic) treatment can enhance signaling through the MAPK/ERK pathway.[7][14]
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay
This protocol describes a colorimetric method to determine the IC50 value of bpV(HOpic) by measuring the enzymatic activity of recombinant PTEN.
-
Objective: To quantify the inhibitory potency of bpV(HOpic) against recombinant PTEN enzyme.
-
Principle: The assay measures the amount of inorganic phosphate released when PTEN dephosphorylates a substrate, such as the water-soluble diC8-PIP3. The released phosphate is detected using a Malachite Green reagent, which forms a colored complex that can be measured spectrophotometrically.[1][10]
Materials:
-
Recombinant human PTEN enzyme
-
Substrate: Water-soluble diC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl[1]
-
bpV(HOpic) stock solution (in DMSO or water, freshly prepared)[9]
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of bpV(HOpic) in the assay buffer to achieve a range of final concentrations for the IC50 curve. Include a vehicle-only control (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well (except for a no-enzyme control). Add the bpV(HOpic) dilutions to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the diC8-PIP3 substrate to all wells.
-
Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.[1] The optimal time may need to be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will also initiate the color development.
-
Measurement: After a short incubation period for color stabilization (as per the kit instructions), measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Plot the percentage of PTEN activity against the logarithm of the bpV(HOpic) concentration. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
Cellular Assay: Western Blot for Phospho-Akt (Ser473)
This cell-based assay is crucial for confirming that bpV(HOpic) engages its target in a cellular context and produces the expected downstream signaling effect.
-
Objective: To measure the increase in phosphorylation of Akt at Serine 473, a direct downstream marker of PTEN inhibition and PI3K pathway activation.[10]
Materials:
-
Cell line of interest (e.g., NIH-3T3, Hep3B, C2C12)[1][6][14]
-
Complete cell culture medium
-
bpV(HOpic)
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of bpV(HOpic) concentrations (e.g., 0.1 µM to 5 µM) for a specified duration (e.g., 30 minutes to 4 hours).[6][10] Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg per lane) by SDS-PAGE and transfer the proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the phospho-Akt signal, the membrane can be stripped of the antibodies and re-probed for total Akt and a loading control like β-actin.[10] Densitometry analysis can then be performed to quantify the changes in protein phosphorylation.
Preclinical Evaluation Workflow
The evaluation of a PTEN inhibitor like bpV(HOpic) typically follows a logical progression from initial biochemical characterization to in vivo efficacy and safety studies. This workflow ensures a comprehensive understanding of the compound's properties.
Conclusion
bpV(HOpic) is a robust and highly valuable chemical probe for the study of PTEN biology. Its high potency and selectivity make it an excellent tool for elucidating the complex roles of the PI3K/Akt/mTOR signaling pathway in various physiological and pathological contexts.[10] Proper application of the standardized protocols outlined in this guide will enable researchers to effectively utilize bpV(HOpic) to investigate PTEN function and explore its therapeutic potential. However, researchers should note that like many vanadium-based compounds, bpV(HOpic) is unstable in aqueous solutions and should be freshly prepared before use.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpV(HOpic) ≥90% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of bpV(HOpic) in PI3K/Akt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer and neurodegenerative disorders.[1] A key negative regulator of this pathway is the tumor suppressor, Phosphatase and Tensin Homolog (PTEN), which acts by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity.[3][4][5]
bpV(HOpic), or bisperoxovanadium(hydroxypyridine-2-carboxylic acid), is a potent and widely utilized inhibitor of PTEN.[6][7][8][9][10] By targeting PTEN, bpV(HOpic) effectively modulates the PI3K/Akt signaling cascade, making it an invaluable tool for studying the physiological and pathological roles of this pathway. This technical guide provides an in-depth overview of the mechanism of action of bpV(HOpic), its effects on PI3K/Akt signaling, and detailed experimental protocols for its use in research settings.
Mechanism of Action of bpV(HOpic)
bpV(HOpic) is a vanadium-based compound that potently and selectively inhibits the phosphatase activity of PTEN.[6][9][10] Its primary mechanism involves the reversible oxidation of the active site cysteine residue within PTEN, rendering the enzyme inactive.[11] This inhibition leads to an accumulation of PIP3 at the plasma membrane, a critical secondary messenger that recruits and activates downstream effectors of the PI3K pathway, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]
Quantitative Data on bpV(HOpic) Activity
The efficacy of bpV(HOpic) as a PTEN inhibitor and its subsequent impact on the PI3K/Akt signaling pathway have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Target | Reference |
| IC50 | 14 nM | PTEN | [6][7][8][9][10] |
| IC50 | ~4.9 µM | PTP-β | [6][8] |
| IC50 | ~25.2 µM | PTP-1B | [6][8] |
Table 1: Inhibitory Potency of bpV(HOpic)
| Cell Line/Model | bpV(HOpic) Concentration | Effect on Protein Phosphorylation | Reference |
| Rat Retina (RD model) | 4 µg | 8.7-fold increase in p-PDK1 | [3] |
| Rat Retina (RD model) | 4 µg | 5.9-fold increase in p-Akt | [3] |
| Primary Spinal Neurons | 100 nM | Increased p-Akt and p-S6 | [12] |
| C2C12 Myoblasts | 1 µM | Increased p-Akt and p-ERK1/2 | [6] |
| Human Ovarian Tissue | 1 µM | 3-fold increase in p-Akt | [13] |
Table 2: Effects of bpV(HOpic) on Downstream Signaling
PI3K/Akt Signaling Pathway and bpV(HOpic) Intervention
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention by bpV(HOpic).
Caption: PI3K/Akt signaling pathway and the inhibitory action of bpV(HOpic) on PTEN.
Experimental Protocols
In Vitro Kinase Assay for PTEN Inhibition
This protocol is adapted from methodologies used to determine the IC50 of PTEN inhibitors.[11]
Materials:
-
Recombinant human PTEN enzyme
-
Water-soluble diC8-PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl)
-
bpV(HOpic)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.
-
In a 96-well plate, add the PTEN enzyme and the various concentrations of bpV(HOpic).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate for 20-30 minutes at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent.
-
Read the absorbance on a microplate reader.
-
Calculate the percent inhibition for each concentration of bpV(HOpic) and determine the IC50 value.
Western Blotting for Akt Phosphorylation
This protocol is a standard method to assess the activation of the PI3K/Akt pathway in response to bpV(HOpic) treatment.[3][14]
Materials:
-
Cell culture reagents
-
bpV(HOpic)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with bpV(HOpic) at the desired concentration and for the specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize the data.
Caption: A typical experimental workflow for Western blot analysis.
Downstream Effects and Therapeutic Potential
The activation of the PI3K/Akt pathway by bpV(HOpic) has profound effects on cellular function. By promoting cell survival and proliferation, bpV(HOpic) has shown therapeutic potential in various preclinical models. For instance, it has demonstrated neuroprotective effects in models of spinal cord injury and retinal detachment by attenuating apoptosis.[3][12] Furthermore, bpV(HOpic) has been investigated for its radioprotective properties, where it enhances DNA repair and antioxidant defense mechanisms in an Akt-dependent manner.[4][15][16] These findings underscore the significance of PTEN inhibition as a potential therapeutic strategy.
Conclusion
bpV(HOpic) is a potent and selective inhibitor of PTEN that serves as a powerful tool for activating the PI3K/Akt signaling pathway. Its well-characterized mechanism of action and quantifiable effects on downstream signaling make it an indispensable compound for researchers in cell biology, neuroscience, and drug discovery. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted roles of the PI3K/Akt pathway in health and disease. As research continues to unravel the complexities of this signaling cascade, the utility of bpV(HOpic) in these endeavors will undoubtedly persist.
References
- 1. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of mTOR activation and PTEN inhibition on human primordial follicle activation in ovarian tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Cellular Effects of bpV(HOpic) Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of bpV(HOpic), a potent inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, impact on key signaling pathways, and provides standardized protocols for its experimental application.
Introduction
bpV(HOpic), also known as bisperoxovanadium(hydroxypyridine-2-carboxylic acid), is a widely utilized chemical probe for studying the physiological and pathological roles of PTEN. As a critical negative regulator of the PI3K/Akt signaling pathway, PTEN is implicated in numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Its dysregulation is a hallmark of various diseases, particularly cancer.[1] bpV(HOpic) serves as an invaluable tool for elucidating the consequences of PTEN inhibition and exploring its therapeutic potential.[2]
Mechanism of Action
bpV(HOpic) is a potent and selective inhibitor of PTEN.[3] Its primary mechanism involves the oxidative inhibition of the PTEN active site. The vanadium compound induces the formation of a reversible intramolecular disulfide bond (Cys71-Cys124) within PTEN, rendering the enzyme inactive.[1] This oxidative modification can be reversed under reducing conditions, highlighting the transient nature of the inhibition.[1]
While highly potent against PTEN, bpV(HOpic) also exhibits inhibitory activity against other protein tyrosine phosphatases (PTPs), such as PTP1B and PTP-β, albeit at significantly higher concentrations.[4][5] This selectivity makes it a preferred tool for studying PTEN-specific functions at nanomolar concentrations.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) values of bpV(HOpic) highlight its selectivity for PTEN over other phosphatases.
| Target | IC50 Value | Selectivity vs. PTEN |
| PTEN | 14 nM | - |
| PTP-β | ~4,900 nM (4.9 µM) | ~350-fold higher |
| PTP-1B | ~25,200 nM (25.2 µM) | ~1800-fold higher |
| Other PTPs | 4-25 µM | ~285 to 1785-fold higher |
(Data compiled from multiple sources[4][5])
Core Cellular Effects and Signaling Pathways
Inhibition of PTEN by bpV(HOpic) instigates a cascade of downstream cellular events, primarily through the activation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
The canonical function of PTEN is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[1] By inhibiting PTEN, bpV(HOpic) treatment leads to the accumulation of PIP₃ at the plasma membrane. This serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6][7] This colocalization facilitates the phosphorylation and subsequent activation of Akt.[7] Activated Akt then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.[8]
In addition to the PI3K/Akt axis, bpV(HOpic) treatment has been shown to enhance the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway.[4][9] This pathway is crucial for regulating cell migration, proliferation, and differentiation. The activation of both PI3K/Akt and MAPK/ERK pathways creates a synergistic effect on cellular processes like myoblast migration.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
bpV(HOpic): A Technical Guide to its Impact on Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Introduction
bpV(HOpic), or bisperoxovanadium(5-hydroxypyridine-2-carboxylic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPs), a diverse family of enzymes that play critical roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on protein substrates. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Vanadium compounds, in particular, have emerged as a significant class of PTP inhibitors, with bpV(HOpic) being a well-characterized example.
This technical guide provides an in-depth overview of bpV(HOpic), focusing on its mechanism of action, its inhibitory effects on various PTPs, and its impact on key cellular signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of signal transduction and drug discovery.
Mechanism of Action
The primary mechanism by which bpV(HOpic) and other bisperoxovanadium compounds are thought to inhibit PTPs involves the oxidation of the catalytic cysteine residue within the PTP active site. This reversible oxidation leads to the formation of a disulfide bond, rendering the enzyme inactive. This oxidative mechanism is particularly well-described for the inhibition of Phosphatase and Tensin Homolog (PTEN), a dual-specificity phosphatase that is a primary target of bpV(HOpic). The reversibility of this inhibition can often be achieved through the addition of reducing agents.
Quantitative Data on PTP Inhibition
bpV(HOpic) exhibits potent inhibitory activity against several PTPs, with a notable selectivity for PTEN. The following table summarizes the available quantitative data on the inhibition of various PTPs by bpV(HOpic).
| Protein Tyrosine Phosphatase | IC50 | Ki | Inhibition Type | Reference |
| PTEN | 14 nM | - | Oxidative | [1][2] |
| PTP1B | ~25.3 µM | - | Mixed competitive/non-competitive (for related compounds) | [2][3] |
| PTP-β | ~4.9 µM | - | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The inhibition type for PTP1B is inferred from studies on similar vanadium compounds.
Impact on Cellular Signaling Pathways
The inhibition of PTPs by bpV(HOpic), particularly PTEN, leads to the hyperphosphorylation of key signaling proteins and the subsequent activation of downstream pathways. The most prominent of these is the PI3K/Akt pathway, a critical regulator of cell survival, growth, and proliferation.
PI3K/Akt Signaling Pathway
PTEN is a negative regulator of the PI3K/Akt pathway. By inhibiting PTEN, bpV(HOpic) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This results in the recruitment and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[4]
References
- 1. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Development, and Application of Bisperoxovanadium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisperoxovanadium (bpV) compounds have emerged as a significant class of small molecule inhibitors targeting protein tyrosine phosphatases (PTPs), with a particularly high potency for the tumor suppressor PTEN (phosphatase and tensin homolog deleted on chromosome ten). Their ability to modulate the critical PI3K/Akt/mTOR signaling pathway has opened up a wide array of therapeutic possibilities, from neuroprotection and metabolic disease management to cancer therapy and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological applications of key bisperoxovanadium compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction: The Rise of Bisperoxovanadium Compounds
The journey of bisperoxovanadium compounds began with the exploration of vanadium's insulin-mimetic properties. Early studies on vanadate and peroxovanadium compounds revealed their ability to inhibit PTPs, which are crucial negative regulators of insulin signaling. This led to the synthesis and characterization of a series of more stable and potent bisperoxovanadium complexes.[1] These compounds, characterized by a central oxovanadium core coordinated with two peroxo ligands and an ancillary chelating ligand, demonstrated significantly enhanced inhibitory activity against PTPs compared to simple vanadates.
A pivotal discovery was the identification of PTEN as a primary target of bpV compounds.[2][3] PTEN is a dual-specificity phosphatase that acts as a critical tumor suppressor by negatively regulating the PI3K/Akt signaling pathway. Bisperoxovanadium compounds were found to inhibit PTEN at nanomolar concentrations, up to 100-fold lower than those required to inhibit other PTPs, highlighting their potential for targeted therapeutic intervention.[2][3] This potent and relatively selective inhibition of PTEN has since become the cornerstone of their diverse biological activities.
Core Compounds: A Physicochemical Overview
Several bisperoxovanadium compounds have been extensively studied, with their biological activity often influenced by the nature of the ancillary ligand. The three most prominent examples are:
-
bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen))
-
bisperoxo(picolinato)oxovanadate (bpV(pic))
-
bisperoxo(5-hydroxy-2-pyridinecarboxylic acid)oxovanadate (bpV(HOpic))
A summary of their key physicochemical properties is presented in Table 1.
| Property | bpV(phen) | bpV(pic) | bpV(HOpic) |
| Molecular Formula | C₁₂H₈KN₂O₅V (anhydrous) | C₆H₄KNO₆V | C₆H₄K₂NO₈V |
| Molecular Weight ( g/mol ) | 350.24 (anhydrous) | 284.18 | 347.24 |
| Appearance | Yellow crystalline solid | Not specified | Yellow crystalline solid |
| Solubility | Water (5 mg/mL), DMSO | Not specified | Soluble in DMSO and water (4 mg/mL)[4][5] |
| Storage Conditions | -20°C, protect from light | -20°C | -20°C, protect from light and moisture[6][7] |
| Stability | Unstable in solution, prepare fresh[8] | Unstable in solution | Unstable in water, slow decomposition in DMSO[6][7] |
Table 1: Physicochemical Properties of Key Bisperoxovanadium Compounds. Note: Data is compiled from various sources and may vary between suppliers and batches.[5][9][10]
Mechanism of Action: Targeting the PTEN/PI3K/Akt Pathway
The primary mechanism of action for bisperoxovanadium compounds is the inhibition of PTEN. This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, collectively promoting cell survival, growth, proliferation, and metabolism. This signaling cascade is a central regulator of numerous cellular processes and its dysregulation is implicated in many diseases.[11]
The following diagram illustrates the central role of bpV compounds in modulating the PI3K/Akt/mTOR pathway.
References
- 1. Peroxovanadium compounds. A new class of potent phosphotyrosine phosphatase inhibitors which are insulin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Forms of Vanadate on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo effects of peroxovanadium compounds in BB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpV(phen) [sigmaaldrich.com]
- 10. Bpv(phen) | C12H19KN2O8V | CID 25200057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Research on bpV(HOpic) and PTEN Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the interaction between the potent PTEN inhibitor, bpV(HOpic), and the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Core Interaction: bpV(HOpic) as a Potent PTEN Inhibitor
Bisperoxovanadium(hydroxypyridine-2-carboxylic acid), or bpV(HOpic), is a well-characterized and potent inhibitor of PTEN.[1][2] Its inhibitory activity is crucial for studying the downstream effects of the PTEN-regulated PI3K/Akt signaling pathway, which is implicated in numerous cellular processes including cell growth, proliferation, survival, and metabolism.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of bpV(HOpic) in its interaction with PTEN and other related phosphatases. This data highlights the potency and selectivity of bpV(HOpic) as a PTEN inhibitor.
| Parameter | Value | Notes |
| IC50 for PTEN | 14 nM | The half maximal inhibitory concentration, indicating high potency.[1][2][6][7] |
| Target | Fold Higher IC50 than PTEN | Notes |
| PTP-β | ~350-fold | Demonstrates selectivity for PTEN over Protein Tyrosine Phosphatase-β.[2][6][7] |
| PTP-1B | ~1800-fold | Demonstrates high selectivity for PTEN over Protein Tyrosine Phosphatase-1B.[2][6][7] |
Mechanism of Action
The inhibitory effect of bpV(HOpic) on PTEN is attributed to an oxidative mechanism.[3] The bpV compound induces the formation of a reversible intramolecular disulfide bond between two cysteine residues (Cys71 and Cys124) within the active site of PTEN.[3][8] This oxidation renders the enzyme inactive; however, the activity can be restored under reducing conditions.[3] The phosphonate moiety of bpV(HOpic) engages in strong hydrogen bonding with the active site of PTEN, contributing to its inhibitory action.[9]
Cellular Effects and Downstream Signaling
Inhibition of PTEN by bpV(HOpic) leads to the activation of the PI3K/Akt signaling pathway.[10][11] PTEN normally functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[10][12] By inhibiting PTEN, bpV(HOpic) leads to an accumulation of PIP3, which in turn activates downstream effectors such as Akt and ERK1/2.[2][6] This activation has been shown to promote cell proliferation and migration in certain cell types and has demonstrated neuroprotective activity.[1][6] For instance, treatment with 1 μM bpV(HOpic) has been shown to enhance the migration of C2C12 myoblasts.[2][13]
Key Experimental Protocols
Detailed methodologies for experiments commonly used to investigate the bpV(HOpic)-PTEN interaction are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green Assay)
This assay is used to determine the IC50 value of an inhibitor against recombinant PTEN by measuring the amount of free phosphate released from a substrate.[3][6]
Materials:
-
Recombinant human PTEN enzyme[3]
-
Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or a water-soluble analog like diC8-PIP3[3]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)[3][6]
-
bpV(HOpic) stock solution[6]
Procedure:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.[3][6]
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.[3][6]
-
Add the different concentrations of bpV(HOpic) to the respective wells.[6]
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3][6]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.[3][6]
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.[3][6]
-
Stop the reaction by adding the Malachite Green reagent.[3]
-
Measure the absorbance at approximately 620 nm to quantify the amount of free phosphate released.[3][6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.[3]
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of its key substrate, Akt.[6]
Materials:
-
Cell line of interest[6]
-
Cell culture medium and plates[6]
-
bpV(HOpic) stock solution[6]
-
Lysis buffer[6]
-
BCA protein assay kit[6]
-
SDS-PAGE equipment and reagents[6]
-
PVDF membrane[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibody against phospho-Akt (Ser473)[6]
-
Primary antibody against total Akt[6]
-
Loading control antibody (e.g., β-actin or GAPDH)[6]
-
HRP-conjugated secondary antibody[6]
-
Chemiluminescent substrate[6]
-
Imaging system[6]
Procedure:
-
Seed cells in culture plates and allow them to adhere.[6]
-
Treat the cells with varying concentrations of bpV(HOpic) for a specified duration. Include a vehicle-treated control.[6]
-
Lyse the cells with ice-cold lysis buffer.[6]
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the phospho-Akt signal.[6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of bpV(HOpic).
Caption: A general experimental workflow for evaluating the efficacy of bpV(HOpic) as a PTEN inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to bpV(HOpic) for Studying Insulin-Mimetic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of bisperoxovanadium(hydroxypicolinate), or bpV(HOpic), a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), for investigating insulin-mimetic effects in a research setting. It covers the core mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its impact on cellular signaling and glucose metabolism.
Introduction: bpV(HOpic) as an Insulin-Mimetic Tool
Insulin is a critical hormone that regulates glucose homeostasis, primarily by promoting glucose uptake into muscle and fat cells. The signaling cascade initiated by insulin is complex and tightly regulated. Vanadium compounds have long been recognized for their insulin-like effects, largely attributed to their ability to inhibit protein tyrosine phosphatases (PTPases), which act as negative regulators of the insulin signaling pathway.[1][2]
bpV(HOpic) is a specific, potent, and cell-permeable inhibitor of PTEN, a key phosphatase that antagonizes the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[3][4][5] By inhibiting PTEN, bpV(HOpic) effectively activates this critical downstream pathway of insulin signaling, making it a valuable pharmacological tool to mimic and study the molecular events of insulin action.[4][6]
Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation
The primary insulin-mimetic effect of bpV(HOpic) stems from its potent inhibition of PTEN. In the canonical insulin signaling pathway, the activation of the insulin receptor leads to the recruitment and activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and Akt (also known as Protein Kinase B).
PTEN opposes this action by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[4][5] By inhibiting PTEN, bpV(HOpic) causes an accumulation of PIP3 at the membrane, leading to constitutive activation of Akt and its downstream targets, even in the absence of insulin.[4][7] This activated Akt signaling cascade promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake into the cell.[8][9][10]
Quantitative Data Presentation
The efficacy of bpV(HOpic) has been quantified in various studies. The following tables summarize key inhibitory concentrations and effective doses reported in the literature.
Table 1: In Vitro Inhibitory Concentrations of bpV(HOpic)
| Target | IC₅₀ Value | Notes | Source |
| PTEN | 14 nM | Potent and selective inhibition. | [3][11] |
| PTP-β | ~4.9 µM | Approx. 350-fold less potent than for PTEN. | [3] |
| PTP-1B | ~25.2 µM | Approx. 1800-fold less potent than for PTEN. | [3] |
| PTPs (general) | 4-25 µM | General range for protein tyrosine phosphatases. |
Table 2: Effective Concentrations of bpV(HOpic) in Cellular and Tissue Models
| Cell/Tissue Type | Concentration | Observed Effect | Source |
| C2C12 Myoblasts | 1 µM | Enhanced cell migration by ~40%. | [11][12] |
| NIH-3T3, Raw 264.7 | 100 nM | Activation of Akt signaling. | [13] |
| Osteosarcoma Cells (MG63) | 1 µM | Increased cell proliferation and decreased apoptosis. | [11] |
| Swine Ovarian Follicles | 1 µM | Promoted follicle growth and development. | [11] |
| Sheep Ovarian Follicles | 15 µM | Optimal for primordial follicle activation in vitro. | [14][15] |
| Primary Spinal Neurons | 100 nM | Reduced cell death and upregulated Akt activity. | [16] |
Experimental Protocols
To study the insulin-mimetic effects of bpV(HOpic), two key experimental approaches are typically employed: assessing the downstream physiological outcome (glucose uptake) and verifying the molecular mechanism (Akt pathway activation).
General Cell Culture and bpV(HOpic) Treatment
This initial protocol is foundational for subsequent assays.
-
Cell Seeding and Differentiation: Seed insulin-responsive cells (e.g., 3T3-L1 pre-adipocytes, L6 myoblasts) in appropriate multi-well plates (e.g., 12-well or 6-well). Culture them in growth medium until they reach confluence, then switch to differentiation medium to obtain mature adipocytes or myotubes.
-
Serum Starvation: Before treatment, wash the differentiated cells with phosphate-buffered saline (PBS) and incubate them in a serum-free, low-glucose medium for 2-4 hours. This step is crucial to reduce basal signaling activity and synchronize the cells.
-
bpV(HOpic) Preparation and Treatment:
-
Note: bpV(HOpic) is unstable in aqueous solutions and should be prepared fresh immediately before use.[11] It is also reported to be light-sensitive.
-
Dilute the stock solution to the desired final concentrations (e.g., 100 nM to 1 µM) in the serum-free medium.
-
Remove the starvation medium from the cells and add the medium containing bpV(HOpic) or vehicle control (e.g., water or DMSO).
-
Incubate for the desired time (e.g., 30-60 minutes for signaling studies, or as determined by a time-course experiment).
-
Protocol 1: Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose Method)
This protocol measures the direct physiological response to bpV(HOpic) treatment.[19][20]
-
Cell Preparation and Treatment: Follow the steps outlined in section 4.1. Use a multi-well plate format (12-well or 24-well is common). Include positive (insulin) and negative (vehicle) controls.
-
Initiate Glucose Uptake: Add radiolabeled 2-deoxy-D-[³H]glucose ([³H]-2DG) to each well to a final concentration of 0.5-1.0 µCi/mL. Simultaneously add unlabeled 2-deoxyglucose to a final concentration of 10-100 µM. Incubate for a short period (typically 5-10 minutes) at 37°C. This time should be optimized to ensure uptake is in the linear range.
-
Terminate Uptake: Stop the reaction by aspirating the medium and rapidly washing the cells three times with ice-cold PBS. This removes extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS) to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Normalization: In parallel wells, determine the total protein concentration using a BCA or Bradford assay. Normalize the counts per minute (CPM) to the protein content (mg) for each sample.
Alternative methods include non-radioactive assays using fluorescent glucose analogs (e.g., 2-NBDG) or luminescence/absorbance-based kits that measure the accumulation of 2-deoxyglucose-6-phosphate.[21][22][23]
Protocol 2: Western Blot Analysis of Akt Pathway Activation
This protocol verifies that bpV(HOpic) is acting through the intended molecular pathway.[24][25][26]
-
Cell Preparation and Treatment: Follow the steps in section 4.1 using 6-well plates to ensure sufficient protein yield. After the desired treatment time (e.g., 30 minutes), place the plate on ice.
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473 or Thr308) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify band intensity using densitometry software and express the results as the ratio of phospho-Akt to total Akt.
-
Conclusion
bpV(HOpic) is a powerful and specific research tool for elucidating the mechanisms of insulin action. Its ability to potently inhibit PTEN and subsequently activate the PI3K/Akt signaling pathway allows for the controlled study of insulin-mimetic effects, from molecular signaling events to physiological outcomes like glucose transport. By employing the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage bpV(HOpic) to advance our understanding of metabolic regulation and explore potential therapeutic strategies for insulin resistance and diabetes.
References
- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpV(HOpic) [bio-gems.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Intracellular retention and insulin-stimulated mobilization of GLUT4 glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Promoting Glucose Transporter-4 Vesicle Trafficking along Cytoskeletal Tracks: PAK-Ing Them Out [frontiersin.org]
- 10. GLUT4 On the move - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpV(HOpic) A potent phosphotyrosine phosphatase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Enzo Life Sciences bpV(HOpic) (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 19. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Western blot -Immunodetection -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 26. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of bpV(HOpic) for PTEN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), by the vanadium-based compound, bpV(HOpic). A comprehensive understanding of this selectivity is paramount for its application as a precise molecular tool in research and as a potential therapeutic agent. This document provides a detailed overview of its mechanism of action, quantitative inhibitory data, and explicit experimental protocols for assessing its efficacy and selectivity.
Mechanism of Action and High Potency
bpV(HOpic), a potent inhibitor of PTEN, primarily exerts its effect through the engagement of its phosphonate moiety with the active site of the enzyme, thereby disrupting its phosphatase activity. Some studies also suggest an oxidative mechanism of inhibition by bisperoxovanadium (bpV) complexes, where a reversible intramolecular disulfide bond is formed within the PTEN active site, rendering the enzyme inactive.[1] This inhibitory action effectively blocks the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), a key function of PTEN.[1] Consequently, this leads to the activation of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Quantitative Analysis of bpV(HOpic) Selectivity
The remarkable selectivity of bpV(HOpic) for PTEN over other protein tyrosine phosphatases (PTPs) is a key attribute that underpins its utility in targeted research. The following table summarizes the quantitative data on its inhibitory potency.
| Target Phosphatase | IC50 Value | Fold Selectivity vs. PTP-β | Fold Selectivity vs. PTP-1B |
| PTEN | 14 nM [3][4][5] | - | - |
| PTP-β | ~4.9 µM (~4900 nM)[6] | ~350-fold higher[3][5][7] | - |
| PTP-1B | ~25.2 µM (~25200 nM)[6] | - | ~1800-fold higher[3][5][7] |
Signaling Pathway and Experimental Workflow
The inhibition of PTEN by bpV(HOpic) has a direct and significant impact on the PI3K/Akt signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow to assess the inhibitor's effect.
Detailed Experimental Protocols
To facilitate reproducible and rigorous scientific inquiry, detailed methodologies for key experiments are provided below.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green-based)
This assay quantifies the enzymatic activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.
Materials:
-
Recombinant human PTEN enzyme
-
PIP3 substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl[1]
-
bpV(HOpic) stock solution (in an appropriate solvent, e.g., DMSO)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare bpV(HOpic) Dilutions: Prepare serial dilutions of the bpV(HOpic) stock solution in the Assay Buffer to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.[8]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well. Subsequently, add the different concentrations of the bpV(HOpic) dilutions or vehicle control.[3]
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PIP3 substrate to each well.[1][3]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.[1][3]
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit, following the manufacturer's instructions.[3] This typically involves adding the malachite green reagent and measuring the absorbance at approximately 620-660 nm.[8]
-
Data Analysis: Calculate the percentage of PTEN inhibition for each bpV(HOpic) concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Akt (Ser473)
This cell-based assay is used to determine the downstream effect of PTEN inhibition by measuring the phosphorylation of its key substrate, Akt.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
bpV(HOpic)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails is recommended.[2][9]
-
Protein assay kit (e.g., BCA or Bradford)[2]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often recommended for phospho-antibodies.[2]
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of bpV(HOpic) for a specified duration. Include a vehicle-treated control.[7]
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[7][10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[11][12]
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Stripping and Re-probing: To normalize the phospho-Akt signal, the membrane can be stripped and re-probed for total Akt.[2]
-
Quantification: Quantify the band intensities using densitometry software. The ratio of phospho-Akt to total Akt is calculated to determine the effect of the inhibitor.
Conclusion
bpV(HOpic) stands out as a highly potent and selective inhibitor of PTEN. Its well-characterized mechanism of action and significant selectivity over other phosphatases make it an invaluable tool for dissecting the intricacies of the PI3K/Akt signaling pathway. The detailed protocols provided herein offer a robust framework for researchers to reliably assess the efficacy and selectivity of bpV(HOpic) in their specific experimental contexts, thereby contributing to the advancement of research in areas such as cancer biology, neurobiology, and regenerative medicine.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: bpV(HOpic) for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
bpV(HOpic), also known as Dipotassium Bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V), is a potent and cell-permeable inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor that acts as a primary negative regulator of the PI3K/Akt signaling pathway.[4][5] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN dampens downstream signaling that promotes cell survival, growth, and proliferation.[4][6]
The inhibitory action of bpV(HOpic) on PTEN leads to the accumulation of PIP3, resulting in the robust activation of Akt and its downstream effectors.[4][5][7] This makes bpV(HOpic) an invaluable tool for studying the roles of the PTEN/PI3K/Akt pathway in various cellular processes. While it is a potent PTEN inhibitor, it also shows inhibitory effects on other protein tyrosine phosphatases like PTP1B, though with much lower potency.[8] Applications for bpV(HOpic) in cell culture are diverse, including enhancing cell survival, protecting against apoptosis-inducing stimuli like ionizing radiation, and promoting cell migration.[1][4][9]
Mechanism of Action
bpV(HOpic) primarily functions by inhibiting the phosphatase activity of PTEN. Its phosphonate moiety engages with the active site of PTEN, effectively disrupting its function.[2] This inhibition is potent, with a reported IC50 in the nanomolar range.[1][8] The direct consequence of PTEN inhibition is the hyperactivation of the PI3K/Akt signaling cascade, a central pathway regulating numerous cellular functions.[5][7][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for bpV(HOpic) based on published literature.
Table 1: Inhibitory Potency
| Target | IC50 Value | Notes |
| PTEN | 14 nM | Potent and primary target.[1][8] |
| PTP-1B | ~25.2 µM | Approximately 1800-fold less potent than for PTEN.[8] |
| PTP-β | ~4.9 µM | Approximately 350-fold less potent than for PTEN.[8] |
Table 2: Typical Working Concentrations in Cell Culture
| Application | Cell Type(s) | Concentration | Reference |
| Radioprotection | NIH-3T3, Raw 264.7 | 100 nM | [11] |
| Neuronal Protection | Primary Spinal Neurons | 100 nM | [10] |
| Myoblast Migration | C2C12 | 1 µM | [1] |
| Follicle Activation | Swine Ovarian Follicles | 1 µM | [1] |
| Chemosensitivity | MG63 Osteosarcoma Cells | 1 µM | [1] |
| General Akt Activation | Various | 0.1 - 10 µM | [9] |
Experimental Protocols
Reconstitution and Storage of bpV(HOpic)
Critical Note: bpV(HOpic) is unstable in aqueous solutions and decomposition begins immediately upon dissolution.[12] It is also reported to be unstable in DMSO, though at a slower rate.[12] Always prepare fresh solutions immediately before use. [1][3]
Materials:
-
bpV(HOpic) powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the bpV(HOpic) vial to room temperature before opening to prevent moisture condensation.
-
To prepare a high-concentration stock solution (e.g., 1-10 mM), add the appropriate volume of DMSO. For example, to make a 10 mM stock from 1 mg of bpV(HOpic) (MW: 347.24 g/mol ), dissolve it in 28.8 µL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Immediately dilute this stock solution in pre-warmed, serum-free cell culture medium to the final desired working concentration.
-
Add the final diluted compound to your cell cultures.
-
Discard any unused stock solution. Do not store and reuse.
General Protocol for Cell Treatment and Workflow
This protocol provides a general workflow for treating cultured cells with bpV(HOpic) and assessing the downstream activation of Akt.
Protocol: Western Blot for Phospho-Akt (Ser473) Activation
This assay is a standard method to confirm the biological activity of bpV(HOpic) in cells by measuring the phosphorylation of Akt, a key downstream target of the PI3K pathway.[7]
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 6-well plates)
-
Complete cell culture medium
-
Serum-free medium
-
Freshly prepared bpV(HOpic)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere and grow overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal Akt phosphorylation, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-12 hours.
-
Treatment: Prepare serial dilutions of bpV(HOpic) in serum-free medium from your freshly made stock. A typical concentration range to test is 100 nM, 500 nM, 1 µM, and 5 µM. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Aspirate the starvation medium and add the bpV(HOpic)-containing medium or vehicle control to the cells.
-
Incubation: Incubate the cells for a specified duration. For Akt phosphorylation, a short incubation of 30-60 minutes is often sufficient.
-
Cell Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
-
Analysis: Quantify the band intensities for phospho-Akt and total Akt. The ratio of p-Akt/total Akt indicates the level of Akt activation. A dose-dependent increase in this ratio in bpV(HOpic)-treated cells confirms its inhibitory effect on the PTEN pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. bpV(HOpic) A potent phosphotyrosine phosphatase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 4. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
Application Notes and Protocols for bpV(HOpic) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective PTEN inhibitor, bpV(HOpic), in various in vitro experimental settings. The following sections detail the effective concentrations, experimental protocols, and underlying signaling pathways.
Data Presentation: Effective Concentrations of bpV(HOpic)
The effective concentration of bpV(HOpic) varies depending on the cell type, assay, and desired biological endpoint. The following tables summarize quantitative data from various in vitro studies.
Table 1: IC50 and General Concentration Range
| Parameter | Value | Source(s) |
| IC50 for PTEN | 14 nM | [cite] |
| General In Vitro Concentration Range | 100 nM - 10 µM | [cite] |
Table 2: Effective Concentrations in Specific Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Source(s) |
| NIH-3T3 | Radioprotection (Clonogenic Survival) | 100 nM | 1 hour pre-irradiation | Increased clonogenic survival | [1] |
| NIH-3T3, Raw 264.7, INT407 | Cytotoxicity (SRB Assay) | 100 nM, 500 nM | 48 hours post-irradiation | Radioprotective effect | [cite] |
| NIH-3T3 | AKT Phosphorylation (Western Blot) | 100 nM | 1 hour | Increased p-AKT levels | [1] |
| C2C12 Myoblasts | Cell Migration (Wound Healing Assay) | 1 µM | 20 hours | Enhanced cell migration | [cite] |
| C2C12 Myoblasts | Myotube Formation | 10 µM | 72 hours | Decreased myotube formation | [cite] |
| Human Ovarian Cortical Strips | Primordial Follicle Activation | 1 µM | 48 hours | Promoted initiation of follicle growth | [cite] |
| Human Ovarian Cortical Strips | Primordial Follicle Activation | 100 µM | 24 hours | Non-significant increase in growing follicles | [2] |
| Sheep Ovarian Cortex | Primordial Follicle Activation | 15 µM | 48 hours | Increased normal primary follicles | [cite] |
Signaling Pathway
bpV(HOpic) is a potent inhibitor of Phosphatase and Tensin homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. By inhibiting PTEN, bpV(HOpic) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of AKT, a key downstream effector that regulates various cellular processes including cell survival, proliferation, and migration.
Caption: Mechanism of bpV(HOpic) action on the PTEN/PI3K/AKT signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using bpV(HOpic). Note: Optimal conditions may vary depending on the specific cell line and experimental setup. Therefore, it is recommended to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for your system.
Western Blot for AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT (p-AKT) as a downstream marker of PTEN inhibition by bpV(HOpic).
Caption: Experimental workflow for Western Blot analysis of AKT phosphorylation.
Materials:
-
Cell line of interest (e.g., NIH-3T3)
-
Complete culture medium
-
bpV(HOpic) stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
bpV(HOpic) Treatment:
-
Prepare working solutions of bpV(HOpic) in complete culture medium at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Aspirate the old medium from the cells and replace it with the bpV(HOpic)-containing medium. Include a vehicle control (e.g., medium with the same concentration of DMSO or water as the highest bpV(HOpic) concentration).
-
Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer as per the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and/or a housekeeping protein like GAPDH or β-actin.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a substance on cell viability and proliferation.
Caption: Workflow for a clonogenic survival assay.
Materials:
-
Cell line of interest (e.g., NIH-3T3)
-
Complete culture medium
-
bpV(HOpic) stock solution
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% buffered formalin or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells by trypsinization and prepare a single-cell suspension.
-
Count the cells and determine the viability (e.g., using trypan blue exclusion).
-
-
Treatment and Seeding:
-
Method A (Plating before treatment):
-
Seed a low, predetermined number of cells (e.g., 100-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of bpV(HOpic) for a defined period.
-
-
Method B (Treatment before plating):
-
Treat a larger population of cells in a flask with bpV(HOpic).
-
After treatment, harvest and count the viable cells.
-
Seed a specific number of viable cells from each treatment group into 6-well plates.
-
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Colony Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 15-30 minutes.
-
Carefully remove the staining solution and wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF):
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
Caption: Workflow for a wound healing (scratch) assay.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Complete culture medium
-
bpV(HOpic) stock solution
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, gently create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Create a straight line across the center of the well.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of bpV(HOpic) (e.g., 1 µM) or vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at defined locations in each well. This is the T=0 time point.
-
Place the plate in an incubator with a live-cell imaging system or return it to a standard incubator and take images at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point for each treatment condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] x 100%
-
References
Application Note & Protocol: Preparation of bpV(HOpic) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: bpV(HOpic), also known as Bisperoxovanadium(HOpic), is a potent and selective inhibitor of the Phosphatase and Tensin homolog (PTEN) protein, with a reported IC50 of 14 nM.[1][2][3][4] PTEN is a critical tumor suppressor that functions as a dual-specificity phosphatase.[5][6] Its primary role in cell signaling is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5][7][8] This action antagonizes the PI3K/Akt signaling pathway, a key cascade regulating cell growth, proliferation, survival, and metabolism.[5][6][7][9]
By inhibiting PTEN, bpV(HOpic) causes an accumulation of PIP3, leading to the activation of Akt and its downstream effectors.[1][7][10] This makes bpV(HOpic) an invaluable tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt pathway. Proper preparation and storage of bpV(HOpic) stock solutions are critical for ensuring experimental reproducibility and efficacy. This document provides a detailed protocol for the preparation of a bpV(HOpic) stock solution and summarizes its key characteristics.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of bpV(HOpic).
| Property | Value | Citations |
| Molecular Formula | C₆H₄K₂NO₈V | [1][2] |
| Molecular Weight | 347.24 g/mol | [1][2] |
| Purity | Typically ≥95% | [11][12][13] |
| Appearance | Crystalline solid; light yellow to yellow powder | [3][11][14] |
| IC₅₀ for PTEN | 14 nM | [1][3][4][15] |
| Recommended Solvent | Dry Dimethyl Sulfoxide (DMSO). Soluble in water, but unstable. | [3][12][13][14] |
| Powder Storage | -20°C, store in the dark, under desiccating conditions. | [1][3][11] |
| Stock Solution Storage | 1 year at -80°C in solvent; 1 month at -20°C in solvent. | [1][15] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the preparation process, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for creating a stock solution.
Caption: The PTEN/PI3K/AKT signaling pathway and the inhibitory action of bpV(HOpic) on PTEN.
Caption: Experimental workflow for the preparation of a bpV(HOpic) stock solution.
Experimental Protocol: Preparation of a 10 mM bpV(HOpic) Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO. It is crucial to use fresh, dry DMSO as the compound's stability is reduced in the presence of moisture.[1][3][14]
Materials:
-
bpV(HOpic) powder (e.g., 5 mg)
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protective 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions:
-
bpV(HOpic) is a chemical compound for research use only. Handle with care.
-
Wear appropriate PPE at all times.
-
Perform all steps in a chemical fume hood or on a designated lab bench.
-
Consult the Material Safety Data Sheet (MSDS) before use.
Procedure:
-
Equilibrate Reagents:
-
Allow the vial of bpV(HOpic) powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
-
Calculate Required Solvent Volume:
-
The molecular weight of bpV(HOpic) is 347.24 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 5 mg of bpV(HOpic):
-
Mass = 0.005 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 347.24 g/mol
-
Volume (L) = 0.005 g / (0.010 mol/L * 347.24 g/mol ) = 0.00144 L
-
Volume = 1440 µL
-
-
Therefore, you will need 1440 µL of anhydrous DMSO to dissolve 5 mg of bpV(HOpic) to make a 10 mM stock solution.
-
-
Dissolution:
-
Carefully weigh the desired amount of bpV(HOpic) powder (e.g., 5 mg) and place it into a sterile, light-protective microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume (e.g., 1440 µL) of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is difficult, gentle sonication in a room temperature water bath for 5-10 minutes can be applied.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protective microcentrifuge tubes.[15]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Note: The compound is light-sensitive; always store it in the dark.
-
Application Example: Preparing a Working Solution
To prepare a 1 µM working solution from a 10 mM stock for a cell culture experiment (e.g., in 10 mL of media):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = 10 mM (10,000 µM)
-
V₁ = ?
-
M₂ = 1 µM
-
V₂ = 10 mL (10,000 µL)
-
-
Calculate V₁:
-
V₁ = (M₂ * V₂) / M₁
-
V₁ = (1 µM * 10,000 µL) / 10,000 µM = 1 µL
-
-
Add 1 µL of the 10 mM bpV(HOpic) stock solution to 10 mL of cell culture medium. Mix thoroughly before adding to cells. Note that the final DMSO concentration will be 0.01%. Always run a vehicle control (media with the same concentration of DMSO) in your experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BpV(HOpic) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpV(HOpic) [bio-gems.com]
- 12. bio-gems.com [bio-gems.com]
- 13. Enzo Life Sciences bpV(HOpic) (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 14. bpV(HOpic) = 90 V 722494-26-0 [sigmaaldrich.com]
- 15. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for bpV(HOpic) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
bpV(HOpic), or bisperoxovanadium(hydroxypyridine-2-carboxylic acid), is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting PTEN, bpV(HOpic) effectively upregulates this pathway, which plays a central role in cell survival, growth, proliferation, and synaptic plasticity. These characteristics make bpV(HOpic) a valuable tool for neuroscience research, particularly in studies of neuroprotection, neuroregeneration, and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the use of bpV(HOpic) in various neuroscience research contexts.
Mechanism of Action
The primary mechanism of action of bpV(HOpic) in neuroscience is the inhibition of PTEN. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of PI3K. By inhibiting PTEN, bpV(HOpic) leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a serine/threonine kinase. Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to enhanced cell survival, protein synthesis, and cell growth.
Quantitative Data
The following tables summarize key quantitative data for bpV(HOpic) and its analogs from various neuroscience-related studies.
Table 1: In Vitro Efficacy of bpV Compounds
| Compound | Target | IC50 | Effective Concentration Range | Cell Type / Model | Reference |
| bpV(HOpic) | PTEN | 14 nM | 0.1 - 10 µM | Various cell lines | [1] |
| bpV(pic) | PTEN | - | 100 nM | Primary spinal neurons | [2] |
| bpV(HOpic) | PTPs | 4 - 25 µM | - | In vitro enzyme assays | [1] |
Table 2: In Vivo Dosages and Administration of bpV Compounds in Neuroscience Models
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Outcome | Reference |
| bpV(pic) | Mouse | Amyotrophic Lateral Sclerosis (mSOD1 G93A) | 400 µg/kg/day | Intraperitoneal | Ameliorated motor neuron loss | [3] |
| bpV(HOpic) | Rat | Acute Cerebral Ischemia (MCAO) | 0.25 - 1.0 mg/kg | Intraperitoneal | Reduced infarct volume | [4] |
| bpV(pic) / bpV(phen) | Mouse/Rat | Various Nervous System Injuries | 200 - 400 µg/kg | Intraperitoneal | Improved neurological scores | [5] |
| bpV(HOpic) | Mouse | Cerebral Ischemia-Reperfusion | Not Specified | Intracerebroventricular | Neuroprotection | [6] |
| Not Specified | Mouse | Experimental Stroke (MCAO) | Not Specified | Daily Injection | Improved long-term functional recovery | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol describes the use of bpV(HOpic) to assess its neuroprotective effects on primary neurons subjected to an excitotoxic insult.
Materials:
-
Primary cortical or hippocampal neurons (cultured on poly-D-lysine coated plates)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
bpV(HOpic) (stock solution in water or DMSO, freshly prepared)[4]
-
Glutamate or NMDA (N-methyl-D-aspartate)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density (e.g., 1 x 10^5 cells/well in a 24-well plate) and culture for 7-10 days to allow for maturation.
-
bpV(HOpic) Preparation: Prepare a stock solution of bpV(HOpic) in sterile, nuclease-free water or DMSO. It is important to note that bpV(HOpic) is unstable in aqueous solutions and should be prepared fresh.[4]
-
Treatment:
-
One hour prior to inducing excitotoxicity, replace the culture medium with fresh medium containing various concentrations of bpV(HOpic) (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (water or DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Excitotoxic Insult:
-
Add glutamate or NMDA to the culture medium to a final concentration known to induce neuronal death (e.g., 50-100 µM glutamate).
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
After the incubation period, collect the culture supernatant.
-
Measure LDH release using a commercial cytotoxicity assay kit according to the manufacturer's instructions. LDH is a marker of cell death.
-
Compare LDH levels in bpV(HOpic)-treated wells to vehicle-treated and untreated controls.
-
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Stroke (MCAO)
This protocol outlines the administration of bpV(HOpic) in a transient middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
bpV(HOpic)
-
Sterile saline (0.9%)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Intraperitoneal injection supplies
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
MCAO Surgery:
-
Induce focal cerebral ischemia by transient MCAO for 60 minutes as previously described.[7]
-
-
bpV(HOpic) Administration:
-
Immediately after reperfusion, administer bpV(HOpic) via intraperitoneal (i.p.) injection. A dose-response study may be necessary, with doses ranging from 0.25 to 1.0 mg/kg being effective in rat models.[4] Dissolve bpV(HOpic) in sterile saline immediately before injection.
-
A control group should receive vehicle (saline) injections.
-
-
Post-operative Care and Behavioral Assessment:
-
Provide appropriate post-operative care, including analgesia and hydration.
-
Perform a battery of behavioral tests at various time points post-MCAO (e.g., 1, 3, 7, and 14 days) to assess motor function and neurological deficits.
-
-
Histological Analysis:
-
At the end of the study period (e.g., 14 days), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and section them.
-
Perform TTC staining to visualize and quantify the infarct volume.
-
Immunohistochemistry can also be performed to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).
-
Applications in Neurodegenerative Disease Models
While research is ongoing, the neuroprotective and pro-survival effects of bpV(HOpic) suggest its potential therapeutic value in neurodegenerative diseases.
-
Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS (mSOD1 G93A), daily intraperitoneal administration of bpV(pic) at 400 µg/kg from day 70 to 90 significantly ameliorated the loss of motor neurons in the ventral horn of the spinal cord.[3]
-
Alzheimer's Disease (AD): The PI3K/Akt pathway is known to be dysregulated in AD. While direct studies with bpV(HOpic) are limited, its ability to activate this pathway makes it a candidate for investigation in AD models to potentially mitigate neuronal loss and synaptic dysfunction.
-
Parkinson's Disease (PD): Similar to AD, the PI3K/Akt pathway is implicated in the survival of dopaminergic neurons, which are progressively lost in PD. The neuroprotective properties of bpV(HOpic) could be explored in toxin-induced or genetic models of PD.
Applications in Synaptic Plasticity and Memory
The PI3K/Akt/mTOR signaling pathway is a key regulator of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Inhibition of PTEN by bpV(HOpic) is expected to enhance this pathway, potentially lowering the threshold for LTP induction and promoting memory formation.
Potential Experimental Approaches:
-
In Vitro LTP: Acute hippocampal slices can be treated with bpV(HOpic) prior to high-frequency stimulation to investigate its effects on the induction and maintenance of LTP at synapses such as the Schaffer collateral-CA1 pathway.
-
In Vivo Memory Tasks: Animals can be treated with bpV(HOpic) before or after training in various memory paradigms (e.g., Morris water maze, fear conditioning) to assess its impact on memory acquisition, consolidation, and retrieval.
Concluding Remarks
bpV(HOpic) is a powerful research tool for investigating the roles of the PTEN-PI3K-Akt-mTOR signaling pathway in a wide range of neurological processes and disease states. Its potent and selective inhibition of PTEN allows for targeted manipulation of this critical pathway. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing bpV(HOpic) to further our understanding of the nervous system and develop novel therapeutic strategies for neurological disorders. Researchers should always perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental model and research question.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. sketchviz.com [sketchviz.com]
- 3. lornajane.net [lornajane.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. medium.com [medium.com]
- 7. toolify.ai [toolify.ai]
Application Notes: bpV(HOpic) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
bpV(HOpic), or bisperoxovanadium(hydroxypyridine-2-carboxylic acid), is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway, a cascade central to cell proliferation, growth, survival, and metabolism.[4][5][6] In many cancers, the PTEN/PI3K axis is dysregulated, making it a key target for therapeutic intervention.[5][7] By inhibiting PTEN, bpV(HOpic) serves as an invaluable tool for studying the downstream effects of PI3K/Akt pathway activation and for investigating potential therapeutic strategies in various cancer cell lines.
Mechanism of Action
The primary mechanism of bpV(HOpic) is the direct inhibition of PTEN's lipid phosphatase activity.[8][9] PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This action terminates the signaling cascade initiated by phosphatidylinositol 3-kinase (PI3K).
Inhibition of PTEN by bpV(HOpic) leads to an accumulation of PIP3 at the cell membrane.[10] This, in turn, recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B or PKB).[7][10][11] Activated Akt then phosphorylates a multitude of substrates that regulate key cellular processes, often promoting cell survival and proliferation.[6][7] Studies suggest the inhibitory mechanism may involve the reversible oxidation of the PTEN active site.[9]
Data Presentation: Quantitative Summary
bpV(HOpic) is highly potent against PTEN, with significantly less activity against other protein tyrosine phosphatases (PTPs), making it a relatively selective tool for research.
Table 1: Inhibitory Potency of bpV(HOpic)
| Target | IC50 Value | Selectivity vs. PTEN |
|---|---|---|
| PTEN | 14 nM [1][2][3][12] | - |
| PTP-β | ~4.9 µM | ~350-fold higher[2][3] |
| PTP-1B | ~25.2 µM | ~1800-fold higher[2][3] |
The effective concentration of bpV(HOpic) in cell-based assays can vary depending on the cell line and the experimental endpoint. It is not typically used as a cytotoxic agent, but rather as a pathway modulator.
Table 2: Effective Concentrations of bpV(HOpic) in Cancer Cell Culture
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| MG63 (Osteosarcoma) | 1 µM | Increased proliferation, decreased cisplatin-induced apoptosis. | [1] |
| C2C12 (Myoblasts) | 1 µM | Enhanced cell migration via PI3K/Akt and MAPK/ERK pathways. | [1][3] |
| NIH-3T3 (Fibroblasts) | 100 - 500 nM | Protection against ionizing radiation-induced apoptosis; activation of Akt. | [11] |
| U-2 OS (Osteosarcoma) | 100 nM - 1 µM | No significant effect on Homologous Recombination (HR) or Single-Strand Annealing (SSA) repair. | [13] |
| Various | 0.1 - 10 µM | Generally reported positive cell response (e.g., migration, survival) in tissue repair models. |[14] |
Experimental Protocols
Protocol 1: Assessment of Akt Activation by Western Blot
This protocol details the measurement of Akt phosphorylation at Serine 473 (a key indicator of its activation) following treatment with bpV(HOpic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
bpV(HOpic) stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of bpV(HOpic) (e.g., 0, 50, 100, 500 nM) for a specified time (e.g., 1-4 hours).[11]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt 1:1000, anti-Akt 1:1000) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15] Re-probe the membrane for total Akt and a loading control like β-actin to ensure equal protein loading.
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol is used to assess the effect of bpV(HOpic) on cell viability or proliferation.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
bpV(HOpic) stock solution
-
96-well cell culture plates
-
10% (w/v) Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500–5,000 cells per well in 100 µL of medium.[11][17] Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of bpV(HOpic) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[11]
-
Washing and Staining: Wash the plate five times with tap water and allow it to air dry completely. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Handling and Storage
-
Solubility: bpV(HOpic) is soluble in DMSO.[12]
-
Stability: The compound is reported to be unstable in aqueous solutions, with decomposition occurring immediately upon dissolution. It is more stable in dry DMSO, but fresh preparation is highly recommended for all experiments.[1][12]
-
Storage: Store the solid compound at -20°C, protected from light and under desiccating conditions.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTEN–PI3K Axis in Cancer [mdpi.com]
- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 13. PTEN Loss Enhances Error-Prone DSB Processing and Tumor Cell Radiosensitivity by Suppressing RAD51 Expression and Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nacalai.com [nacalai.com]
- 17. content.protocols.io [content.protocols.io]
Application Notes and Protocols for Assessing PTEN Inhibition by bpV(HOpic)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibition of Phosphatase and Tensin Homolog (PTEN) by the potent and selective inhibitor, bpV(HOpic). This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[1] The inhibition of PTEN is a valuable tool for studying cellular processes and holds therapeutic potential. bpV(HOpic) is a potent, nanomolar inhibitor of PTEN, making it an excellent tool for such investigations.[2] Its mechanism of action involves the engagement of its phosphonate moiety with the active site of PTEN, disrupting its phosphatase activity.[1][3]
Data Presentation
The following table summarizes key quantitative parameters for bpV(HOpic), highlighting its potency and selectivity.
| Parameter | Value | Reference |
| Target | PTEN | [4] |
| IC50 for PTEN | 14 nM | [2][4] |
| Selectivity | Highly selective for PTEN. The IC50 for PTP-β and PTP-1B are approximately 350- and 1800-fold higher, respectively. | [2] |
| Mechanism of Action | Potent inhibitor of PTEN's lipid phosphatase activity.[4] Studies on bisperoxovanadium (bpV) complexes suggest an oxidative mechanism where the inhibitor induces a reversible disulfide bond in the PTEN active site.[1] |
Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for PTEN inhibitors like bpV(HOpic). PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂), thereby antagonizing the PI3K-mediated signaling cascade that leads to the activation of Akt and downstream effectors promoting cell survival and proliferation.[1]
Experimental Workflow
The following diagram outlines a logical workflow for the evaluation of PTEN inhibition by bpV(HOpic), progressing from initial biochemical assays to cell-based functional assays.
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay
Objective: To determine the IC₅₀ value of bpV(HOpic) against recombinant PTEN enzyme.[1]
Principle: This assay measures the dephosphorylation of a substrate, such as the water-soluble analog diC8-PIP₃, by PTEN. The amount of free phosphate released is quantified colorimetrically using a Malachite Green reagent.[1]
Materials:
-
Recombinant human PTEN enzyme
-
Water-soluble diC8-PIP₃ substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl[1]
-
bpV(HOpic) stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of bpV(HOpic) to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the diC8-PIP₃ substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[1]
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Measure the absorbance at approximately 620 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition for each bpV(HOpic) concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Phospho-Akt (Ser473)
Objective: To assess the downstream effect of PTEN inhibition by bpV(HOpic) by measuring the phosphorylation of its key substrate, Akt.[4]
Principle: Inhibition of PTEN leads to an accumulation of PIP₃, which in turn activates downstream signaling, including the phosphorylation of Akt at Serine 473. This can be detected by Western blotting using phospho-specific antibodies.[4]
Materials:
-
Cell line of interest (with intact PTEN)
-
Cell culture medium and supplements
-
bpV(HOpic)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.[5]
-
Treat the cells with varying concentrations of bpV(HOpic) for a specified duration (e.g., 30 minutes, 1 hour, 2 hours).[5] Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold lysis buffer.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the phospho-Akt signal.[4]
Cell Viability/Proliferation Assay (e.g., MTS or BrdU)
Objective: To determine the effect of PTEN inhibition by bpV(HOpic) on cell viability and proliferation.
Principle: PTEN inhibition can affect cell cycle progression and survival. Assays like the MTS assay measure metabolic activity as an indicator of cell viability, while the BrdU incorporation assay measures DNA synthesis as an indicator of proliferation.
Materials (MTS Assay):
-
Cell line of interest
-
Cell culture medium
-
bpV(HOpic)
-
96-well cell culture plates
-
MTS reagent
Procedure (MTS Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treat the cells with a range of concentrations of bpV(HOpic). Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at approximately 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Materials (BrdU Assay):
-
Cell line of interest
-
Complete cell culture medium
-
bpV(HOpic)
-
BrdU Labeling Reagent
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate for the enzyme (e.g., TMB)
Procedure (BrdU Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of bpV(HOpic) for a specified time.
-
Add BrdU labeling reagent to the cells and incubate for a period to allow for incorporation into newly synthesized DNA.
-
Remove the culture medium, fix the cells, and denature the DNA.[1]
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.[1]
-
Wash the wells and add the antibody substrate.
-
Measure the colorimetric signal using a microplate reader.[1]
-
Express the results as the percentage of BrdU incorporation relative to an untreated control.
References
Application Notes and Protocols for bpV(HOpic) in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a major cause of morbidity and mortality in various clinical settings, including stroke, myocardial infarction, and organ transplantation. A key signaling pathway implicated in cell survival and apoptosis is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is negatively regulated by the phosphatase and tensin homolog (PTEN).
bpV(HOpic), a potent and selective inhibitor of PTEN, has emerged as a promising therapeutic agent in preclinical models of I/R injury. By inhibiting PTEN, bpV(HOpic) promotes the activation of the pro-survival PI3K/Akt signaling cascade, leading to the attenuation of apoptosis and a reduction in tissue damage. These application notes provide a comprehensive overview of the use of bpV(HOpic) in various I/R injury models, along with detailed protocols for key experiments.
Mechanism of Action of bpV(HOpic) in Ischemia-Reperfusion Injury
bpV(HOpic) primarily exerts its protective effects by inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.
Activated Akt (p-Akt) is a central node in a signaling network that promotes cell survival through various downstream mechanisms, including:
-
Inhibition of Apoptosis: p-Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.
-
Promotion of Cell Survival: Akt activates downstream pathways that promote nutrient metabolism and protein synthesis, enhancing cell survival under stress.
-
Stimulation of Angiogenesis: The PI3K/Akt pathway can promote the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels.
-
Reduction of Inflammation: In some models, PTEN inhibition has been shown to modulate the inflammatory response, for instance by promoting the differentiation of anti-inflammatory M2 macrophages.
-
Activation of ERK1/2 Signaling: Evidence also suggests that bpV(HOpic) can enhance the activation of the ERK1/2 signaling pathway, which is also involved in cell survival and proliferation.
Caption: Signaling pathway of bpV(HOpic) in promoting cell survival.
Data Presentation: Efficacy of bpV(HOpic) in I/R Injury Models
The following tables summarize the quantitative data from studies investigating the effects of bpV(HOpic) in various animal models of ischemia-reperfusion injury.
Table 1: Cerebral Ischemia-Reperfusion Injury (Rodent MCAO Model)
| Parameter | Control (Vehicle) | bpV(HOpic) Treatment | Percent Change | Reference |
| Infarct Volume (%) | 42.81 ± 8.07 | 25.56 ± 7.25 (1.0 mg/kg) | ↓ 40.29% | [1] |
| 27.04 ± 7.27 (0.5 mg/kg) | ↓ 36.84% | [1] | ||
| 32.17 ± 7.99 (0.25 mg/kg) | ↓ 24.85% | [1] | ||
| TUNEL-positive cells | Strong positive staining | Not observed | Significantly reduced | [2] |
| Neurological Score (12h) | - | Improved | - | [1] |
Table 2: Hepatic Ischemia-Reperfusion Injury (Mouse Model)
| Parameter | Control (I/R + Vehicle) | bpV(HOpic) Treatment (I/R) | Percent Change | Reference |
| Serum ALT (U/L) | 11460.0 ± 1783.0 | 3075.0 ± 807.4 | ↓ 73.1% | [3] |
| IL-12 mRNA expression (fold change) | 1.12 ± 0.11 | 0.55 ± 0.13 | ↓ 50.9% | [3] |
| TNF-α mRNA expression (fold change) | 1.62 ± 0.20 | 0.35 ± 0.07 | ↓ 78.4% | [3] |
Table 3: Myocardial Ischemia-Reperfusion Injury (Rodent Models)
| Parameter | Control (I/R + Vehicle) | bpV(HOpic) Treatment (I/R) | Percent Change | Reference |
| Infarct Size (% of AAR) | ~40-50% (typical) | Reduced | Significant reduction | [4] |
| Left Ventricular Developed Pressure (% recovery) | 44.2 | 77.9 | ↑ 76.2% | [4] |
| TUNEL-positive cardiomyocytes | Present | Significantly fewer | Reduced apoptosis | [4] |
AAR: Area at Risk
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of bpV(HOpic) in I/R injury models.
Preparation and Administration of bpV(HOpic)
Materials:
-
bpV(HOpic) powder
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Reconstitution: Dissolve bpV(HOpic) powder in sterile 0.9% saline to the desired stock concentration immediately before use. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of bpV(HOpic) in 1 mL of saline.
-
Dosage Calculation: Calculate the required volume for injection based on the animal's body weight and the target dose (e.g., 0.25, 0.5, or 1.0 mg/kg).
-
Administration: Administer the bpV(HOpic) solution via intraperitoneal (i.p.) injection. The timing of administration is critical and depends on the experimental design:
Caption: General experimental workflow for bpV(HOpic) in I/R models.
Induction of Ischemia-Reperfusion Injury
Materials:
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad
Protocol:
-
Anesthetize the rat (e.g., 3% pentobarbital sodium, 2 ml/kg, i.p.).
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert the nylon monofilament suture into the ICA through the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery.
-
After the desired period of ischemia (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover on a heating pad.
Materials:
-
Anesthetic
-
Surgical instruments
-
Microvascular clamp
Protocol:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the liver.
-
Isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and middle liver lobes.
-
Apply a microvascular clamp to the portal triad to induce partial hepatic ischemia (typically 70%).
-
After 90 minutes of ischemia, remove the clamp to initiate reperfusion.
-
Close the abdominal incision in layers.
Materials:
-
Anesthetic
-
Rodent ventilator
-
Surgical instruments
-
6-0 silk suture
Protocol:
-
Anesthetize and intubate the mouse, and connect it to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia is confirmed by the paling of the anterior ventricular wall.
-
After 30-45 minutes of ischemia, release the ligature to allow reperfusion.
-
Close the chest and skin, and allow the animal to recover.
Assessment of Tissue Injury
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Heart or brain slicer matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart or brain.
-
Rinse the organ with cold PBS.
-
Freeze the tissue at -20°C for 30 minutes to facilitate slicing.
-
Slice the heart or brain into uniform 2 mm thick sections using a slicer matrix.
-
Incubate the slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain pale white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, quantify the area of infarction and the total area of the ventricle or hemisphere.
-
Calculate the infarct size as a percentage of the total area.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Paraffin-embedded tissue sections
-
Microscope (fluorescence or light, depending on the kit)
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP). TdT will catalyze the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
For fluorescently labeled nucleotides, visualize directly under a fluorescence microscope.
-
For biotin-labeled nucleotides, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate (e.g., DAB) to produce a colored precipitate, which can be visualized under a light microscope.
-
-
Counterstaining: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) to visualize all cell nuclei.
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in a given area.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin).
-
Densitometry: Quantify the band intensities using densitometry software.
Conclusion
The PTEN inhibitor bpV(HOpic) demonstrates significant protective effects in various preclinical models of ischemia-reperfusion injury. Its mechanism of action, centered on the activation of the pro-survival PI3K/Akt pathway, makes it a compelling candidate for further investigation as a therapeutic strategy to mitigate the detrimental effects of I/R injury in clinical settings. The protocols outlined in these application notes provide a robust framework for researchers to explore the efficacy and mechanisms of bpV(HOpic) and other PTEN inhibitors in the context of ischemia-reperfusion.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following bpV(HOpic) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess protein phosphorylation status after treating cells with bpV(HOpic), a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). This document includes a comprehensive experimental protocol, quantitative data representation, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction
bpV(HOpic) is a potent and selective inhibitor of PTEN, a phosphatase that acts as a critical negative regulator of the PI3K/AKT signaling pathway.[1] By inhibiting PTEN, bpV(HOpic) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of downstream targets, most notably AKT.[2][3] Activated AKT plays a central role in various cellular processes, including cell survival, growth, proliferation, and metabolism.[3] Consequently, bpV(HOpic) is a valuable tool for studying the physiological and pathological roles of the PI3K/AKT pathway. Western blotting is a key technique to elucidate the effects of bpV(HOpic) by quantifying the changes in phosphorylation of AKT and other downstream proteins.[2][4]
Data Presentation
The following table summarizes quantitative data from studies using bisperoxovanadium compounds to illustrate the expected effect on AKT phosphorylation.
| Treatment | Cell/Tissue Type | Fold Change in p-AKT/Total AKT (relative to control) | Reference |
| 1 µM bpV(HOpic) for 24 hours | Human Ovarian Tissue | ~3-fold increase | [5] |
| bpV(pic) (a related compound) post-retinal detachment | Rat Retina | 5.9-fold increase | [4] |
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the point of intervention for bpV(HOpic).
Caption: PI3K/AKT signaling pathway with bpV(HOpic) inhibition of PTEN.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to analyze the phosphorylation of AKT (Ser473) in cultured cells treated with bpV(HOpic).
I. Cell Culture and bpV(HOpic) Treatment
-
Cell Seeding: Plate cells (e.g., NIH-3T3 or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal levels of AKT phosphorylation, you may starve the cells in a serum-free medium for 4-12 hours prior to treatment.
-
bpV(HOpic) Preparation: Prepare a stock solution of bpV(HOpic) in DMSO. Note that bpV(HOpic) is not stable in aqueous solutions and should be freshly prepared.
-
Treatment: Dilute the bpV(HOpic) stock solution in a serum-free or complete medium to the desired final concentrations (e.g., a dose-response of 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest bpV(HOpic) dose.
-
Incubation: Treat the cells for the desired time points (e.g., 15 min, 30 min, 1 hour, 24 hours).
II. Protein Lysate Preparation
Note: Perform all subsequent steps on ice with pre-chilled buffers and reagents to minimize phosphatase and protease activity.[6]
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[2]
-
RIPA Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitors before use.
-
-
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).
IV. Sample Preparation for Electrophoresis
-
Laemmli Buffer: Add an appropriate volume of 4x Laemmli sample buffer to your normalized protein samples.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer.
-
Transfer: Assemble the transfer stack (gel, membrane, filter papers) and perform the protein transfer from the gel to the PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
VI. Immunoblotting
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT and a loading control like GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-AKT to total AKT for each sample.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol after bpV(HOpic) treatment.
Caption: A step-by-step workflow for Western blot analysis.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The effect of mTOR activation and PTEN inhibition on human primordial follicle activation in ovarian tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
Application Notes: bpV(HOpic) for Studying Axonal Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axonal outgrowth is a fundamental process in the development of the nervous system and is crucial for regeneration after injury. The Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt signaling pathway, is a key intracellular inhibitor of axonal growth.[1][2][3] The small molecule bpV(HOpic) is a potent inhibitor of PTEN, and its application provides a powerful tool to investigate the molecular mechanisms governing axonal extension and to explore therapeutic strategies for promoting nerve repair.[2][4][5] By inhibiting PTEN, bpV(HOpic) activates the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, survival, and protein synthesis, all of which are essential for robust axonal outgrowth.[1][2][4][6][7][8][9]
Mechanism of Action
bpV(HOpic) is a peroxovanadium compound that acts as a potent inhibitor of protein tyrosine phosphatases, with a particularly strong inhibitory effect on PTEN.[2][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3][4][8] This action counteracts the activity of phosphoinositide 3-kinase (PI3K).[4][8]
By inhibiting PTEN, bpV(HOpic) leads to an accumulation of PIP3 at the cell membrane.[3][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4] This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[4]
Activated Akt then phosphorylates a multitude of downstream targets to promote axonal growth.[10][11][12] Key downstream effectors include:
-
Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β.[12] Inactivation of GSK3β is linked to the stabilization of microtubules in the growth cone, which is essential for axonal extension.[12]
-
Mammalian Target of Rapamycin (mTOR): The Akt/mTOR signaling pathway is a master regulator of protein synthesis.[8][11] Activation of mTOR, particularly mTORC1, leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn enhance the translation of proteins required for axonal growth and elongation.[8][11]
Applications in Axonal Outgrowth Studies
The use of bpV(HOpic) is a valuable technique for a variety of in vitro and in vivo studies aimed at understanding and promoting axonal growth:
-
Investigating the intrinsic capacity for axonal regeneration: By removing the inhibitory brake of PTEN, researchers can study the full potential of neurons to extend axons.[1][2]
-
Screening for novel therapeutic compounds: bpV(HOpic) can be used as a positive control in high-throughput screening assays designed to identify new molecules that promote axonal regeneration.[13]
-
Elucidating downstream signaling pathways: The specific activation of the PI3K/Akt pathway by bpV(HOpic) allows for detailed investigation of the downstream effectors involved in axonal outgrowth.[10][12]
-
Modeling disease and injury: In in vitro models of neuronal injury, such as scratch assays or microfluidic axotomy, bpV(HOpic) can be used to assess its potential to promote regeneration in a controlled environment.[7][13][14]
Quantitative Data Summary
The following table summarizes quantitative data from studies using bpV compounds to promote axonal outgrowth.
| Cell Type | Treatment | Concentration | Incubation Time | Outcome | Reference |
| Adult Rat Sensory Neurons | bpV(pic) | 10 nM | 18 hours | Graded increase in neurite outgrowth | [1] |
| Adult Rat Sensory Neurons | bpV(pic) | 50 nM | 18 hours | Significant increase in neurite outgrowth | [1] |
| Adult Rat Sensory Neurons | bpV(pic) | 200 nM | 18 hours | Robust increase in neurite outgrowth and pAkt expression | [1][15] |
| Primary Spinal Neurons | bpV(pic) | 100 nM | Not Specified | Reduced cell death and upregulated Akt and S6 activity | [7] |
| Primary Cortical Neurons (post-OGD) | bpV(phen) | Not Specified | Not Specified | Significant increase in neurite outgrowth | [16] |
Signaling Pathway Diagram
Caption: bpV(HOpic) signaling pathway for axonal outgrowth.
Experimental Protocols
Protocol 1: In Vitro Axonal Outgrowth Assay using Primary Neurons
This protocol describes how to assess the effect of bpV(HOpic) on axonal outgrowth in cultured primary neurons.
Materials:
-
Primary neurons (e.g., embryonic rat cortical or dorsal root ganglion neurons)[17][18][19]
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips[17][19]
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
bpV(HOpic) stock solution (in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating:
-
Isolate primary neurons using established protocols.[17][18][19]
-
Plate the dissociated neurons at a suitable density on coated culture vessels. For axonal length measurements, a lower density is recommended to allow for clear visualization of individual axons.[20]
-
Allow the neurons to attach and extend initial neurites for 24-48 hours in a humidified incubator at 37°C and 5% CO2.[17][18]
-
-
bpV(HOpic) Treatment:
-
Prepare serial dilutions of bpV(HOpic) in neuronal culture medium to achieve final concentrations ranging from 10 nM to 200 nM.[15] Include a vehicle control (medium with the same concentration of DMSO or water as the highest bpV(HOpic) concentration).
-
Carefully replace the existing medium with the medium containing the different concentrations of bpV(HOpic) or the vehicle control.
-
Incubate the neurons for the desired treatment period (e.g., 18-72 hours).
-
-
Immunofluorescence Staining:
-
After incubation, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin) to quantify axonal outgrowth.[21]
-
Measure parameters such as the length of the longest axon per neuron, the total axonal length per neuron, and the number of primary axons and branches.
-
Experimental Workflow Diagram
Caption: In vitro axonal outgrowth experimental workflow.
References
- 1. PTEN Inhibition to Facilitate Intrinsic Regenerative Outgrowth of Adult Peripheral Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibition and axon regeneration and neural repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promoting axon regeneration in the central nervous system by increasing PI3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Raft-Targeted Akt Promotes Axonal Branching and Growth Cone Expansion Via mTOR and Rac1, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Roles of Akt iso Forms in Apoptosis and Axon Growth Regulation in Neurons | PLOS One [journals.plos.org]
- 12. ROCK inhibition promotes axon and myelin regeneration via PI3K/Akt/GSK3β in a mouse sciatic nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro models of axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. axonis.us [axonis.us]
- 16. Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axon Length Quantification Microfluidic Culture Platform for Growth and Regeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
bpV(HOpic) solubility problems in aqueous solution
Welcome to the bpV(HOpic) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of bpV(HOpic).
Frequently Asked Questions (FAQs)
Q1: What is bpV(HOpic) and what is its primary mechanism of action?
bpV(HOpic) is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN), for which it has an IC50 of 14 nM.[1][2][3][4] It also inhibits other PTPs, such as PTP-1B and PTP-β, but at significantly higher concentrations.[1][3][4] By inhibiting PTEN, bpV(HOpic) enhances the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] This mechanism also allows it to function as an insulin mimetic.[6][7]
Q2: I am having difficulty dissolving bpV(HOpic) in aqueous solutions. What is the recommended solvent?
bpV(HOpic) has limited solubility in water and is unstable in aqueous solutions, starting to decompose immediately after solubilization.[6][8][9][10] The recommended solvent for creating a stock solution is dry DMSO (dimethyl sulfoxide).[6][9][10] While some sources state it is soluble in water at approximately 4 mg/mL, it is highly unstable.[3] For experimental use, it is best to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer immediately before use.
Q3: What is the maximum concentration of bpV(HOpic) I can achieve in an aqueous buffer?
The aqueous solubility of bpV(HOpic) is approximately 4 mg/mL; however, the compound is not stable in water.[3] For experimental purposes, it is more practical to prepare a high-concentration stock solution in DMSO (e.g., 4 mg/mL) and then dilute it to the final working concentration in your aqueous experimental medium.[3] The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to minimize any solvent-related effects.
Q4: My bpV(HOpic) solution appears cloudy or has precipitated after I diluted it in my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of bpV(HOpic).[11] Here are several troubleshooting steps you can take:
-
Review Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gentle warming or vortexing can help.
-
Final DMSO Concentration: The final concentration of DMSO in your aqueous solution might be too low to maintain solubility. While aiming for the lowest possible DMSO concentration, a slight increase may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower Working Concentration: You may be exceeding the solubility limit of bpV(HOpic) in your specific buffer. Try using a lower final concentration of the inhibitor.
-
Prepare Freshly: Due to its instability in aqueous solutions, always prepare the final working solution immediately before your experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of bpV(HOpic) solutions.
| Problem | Possible Cause | Recommended Solution |
| bpV(HOpic) powder does not dissolve in water or aqueous buffer. | The compound has low aqueous solubility and is unstable in water.[6][8][9][10] | Prepare a stock solution in an organic solvent like dry DMSO.[6][9][10] |
| Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. | The solubility limit of bpV(HOpic) in the aqueous buffer has been exceeded. | 1. Ensure the final DMSO concentration is adequate to maintain solubility (e.g., 0.1-0.5%), and always include a vehicle control. 2. Lower the final working concentration of bpV(HOpic). 3. Prepare the final working solution immediately before use. |
| Inconsistent or unexpected experimental results. | 1. Incomplete dissolution or precipitation of bpV(HOpic). 2. Degradation of the compound in solution. | 1. Visually inspect your solutions for any precipitate before each use. 2. Store the DMSO stock solution at -20°C, protected from light and moisture.[6] Prepare fresh dilutions for each experiment to minimize degradation. |
| The vehicle control (DMSO) is showing an effect. | The final concentration of DMSO is too high and is affecting the biological system. | Reduce the final DMSO concentration to the lowest possible level that maintains bpV(HOpic) solubility, ideally below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a bpV(HOpic) Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of bpV(HOpic) in DMSO.
Materials:
-
bpV(HOpic) powder (Molecular Weight: ~347.2 g/mol )[6][7][8][9]
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of bpV(HOpic) powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.47 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming can aid dissolution.
-
Store the stock solution in small, tightly sealed aliquots at -20°C to prevent repeated freeze-thaw cycles and moisture absorption.[7][8] Protect from light.[6]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for immediate experimental use.
Materials:
-
bpV(HOpic) stock solution in DMSO (e.g., 10 mM)
-
Your desired sterile aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Calculate the volume of the DMSO stock solution required to achieve your final desired working concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.
-
Add the calculated volume of the bpV(HOpic) DMSO stock solution to the pre-warmed aqueous buffer.
-
Immediately and gently mix the solution by inversion or light vortexing.
-
Visually confirm that no precipitation has occurred. The solution should be clear.
-
Use the freshly prepared working solution in your experiment without delay.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of PTEN by bpV(HOpic) enhances PI3K/Akt signaling.
Caption: Recommended workflow for preparing bpV(HOpic) working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 7. bpV(HOpic) [bio-gems.com]
- 8. bio-gems.com [bio-gems.com]
- 9. Enzo Life Sciences bpV(HOpic) (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Enzo Life Sciences bpV(HOpic) (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
stability of bpV(HOpic) in DMSO and media
Welcome to the technical support center for bpV(HOpic). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bpV(HOpic)?
A1: bpV(HOpic) is a potent inhibitor of Phosphatase and Tensin homolog (PTEN) with an IC50 of 14 nM.[1] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, bpV(HOpic) leads to the activation of this pathway, which is involved in cell growth, proliferation, and survival.[2]
Q2: How should I store bpV(HOpic) powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of bpV(HOpic). Recommendations for storage are summarized in the table below. It is also noted that the compound can be light-sensitive and should be stored in the dark.
Q3: What is the stability of bpV(HOpic) in different solvents?
A3: The stability of bpV(HOpic) is highly dependent on the solvent. It is not stable in water, and decomposition begins almost immediately upon dissolution. While more stable in dry DMSO, a slow rate of decomposition has been observed. Therefore, it is strongly recommended to prepare solutions fresh for each experiment.[3]
Stability and Storage Data
Table 1: Recommended Storage Conditions for bpV(HOpic)
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Store under desiccating conditions, protect from light.[1] |
| Stock Solution in DMSO | -80°C | 1 year | Use fresh, dry DMSO.[1] |
| Stock Solution in DMSO | -20°C | 1 month | Use fresh, dry DMSO.[1] |
Table 2: Solubility and Stability of bpV(HOpic) in Common Solvents
| Solvent | Solubility | Stability | Recommendations |
| DMSO | Soluble | Slow decomposition observed. | Use fresh, anhydrous DMSO. Prepare solutions fresh.[1] |
| Water | Soluble | Not stable; immediate decomposition. | Not recommended for stock solutions. If used, prepare immediately before use.[3] |
| Ethanol | Insoluble[1] | Not applicable | Do not use. |
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of bpV(HOpic) Treatment
| Potential Cause | Recommended Solution |
| Degraded bpV(HOpic) | The compound is unstable in aqueous solutions and slowly degrades in DMSO. Always prepare stock solutions fresh in anhydrous DMSO before each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for dilutions. The effective concentration in cell-based assays is typically in the low micromolar range (e.g., 1 µM).[1][3] |
| Cell Line Insensitivity | The responsiveness to PTEN inhibition can vary between cell lines. Confirm that your cell line has a functional PTEN and PI3K/Akt pathway. |
| Issues with Downstream Readout | Ensure that the assay to measure the effect of bpV(HOpic) (e.g., Western blot for p-Akt) is optimized and working correctly. |
Issue 2: Observed Cellular Toxicity
| Potential Cause | Recommended Solution |
| High Concentration of bpV(HOpic) | High concentrations of bpV(HOpic) can lead to off-target effects and toxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture media is non-toxic (typically <0.5%). Prepare a vehicle control with the same concentration of DMSO to assess its effect. |
| Contamination | Ensure aseptic techniques are followed during solution preparation to avoid microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of bpV(HOpic) Stock Solution in DMSO
-
Materials:
-
bpV(HOpic) powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the bpV(HOpic) powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of bpV(HOpic) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved. The solution should be clear.
-
It is highly recommended to use the stock solution immediately. If short-term storage is necessary, aliquot into single-use volumes and store at -80°C for up to one year or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Prepare the working concentration of bpV(HOpic) by diluting the DMSO stock solution in pre-warmed cell culture media. Also, prepare a vehicle control with an equivalent amount of DMSO.
-
Treat the cells with bpV(HOpic) or vehicle control for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizations
References
potential off-target effects of bpV(HOpic)
Welcome to the technical support center for bpV(HOpic), a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of bpV(HOpic) and to troubleshoot potential experimental challenges, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bpV(HOpic)?
A1: bpV(HOpic) is a potent, cell-permeable inhibitor of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN's lipid phosphatase activity, bpV(HOpic) leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This results in the subsequent activation of downstream signaling proteins, most notably Akt and ERK1/2, which are involved in cell survival, proliferation, and migration.[3][4]
Q2: What is the recommended storage and handling for bpV(HOpic)?
A2: bpV(HOpic) is light-sensitive and should be stored in the dark under desiccating conditions at -20°C for long-term stability (up to 3 years as a powder).[3] Stock solutions are best prepared fresh for each experiment. The compound is unstable in water, where decomposition begins immediately upon dissolution.[5] While it is soluble in DMSO, decomposition has also been observed, albeit at a slower rate.[5] For stock solutions in a solvent, it is recommended to store them at -80°C for up to one year and at -20°C for up to one month.[3]
Q3: What are the known off-targets of bpV(HOpic)?
A3: While bpV(HOpic) is a potent PTEN inhibitor, it can also inhibit other protein tyrosine phosphatases (PTPs), although at significantly higher concentrations.[4] This indicates a degree of selectivity for PTEN. For instance, the IC50 values for PTP-β and PTP-1B are approximately 350- and 1800-fold higher, respectively, than for PTEN.[3][4] It is also reported to inhibit PTPs in the micromolar range (IC50 = 4-25 µM).
Q4: I'm observing conflicting results in the literature regarding the in vivo effects of bpV(HOpic) (e.g., neuroprotection vs. renal injury). Why is this?
A4: The in vivo effects of bpV(HOpic) can be context-dependent and may be influenced by the specific animal model and disease state being studied. For example, in models of renal ischemia-reperfusion injury, bpV(HOpic) has been shown to exacerbate renal dysfunction and promote tubular damage.[3][4] This may be due to an enhancement of inflammatory responses, including the infiltration of neutrophils and macrophages.[3] In contrast, in other models, such as those for neuroprotection and radiation exposure, bpV(HOpic) has demonstrated protective effects by promoting cell survival and reducing apoptosis through the activation of the Akt signaling pathway.[6] These differing outcomes highlight the importance of carefully considering the specific biological context when interpreting results and suggest that the ultimate physiological effect of PTEN inhibition can vary between tissues and under different pathological conditions.
Troubleshooting Guides
Guide 1: Inconsistent or No Activation of Akt Signaling
Problem: I am not observing the expected increase in phosphorylated Akt (p-Akt) levels after treating my cells with bpV(HOpic).
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of bpV(HOpic) in high-quality, anhydrous DMSO for each experiment. Avoid using aqueous solutions for storage. Protect the solid compound and solutions from light. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of bpV(HOpic) for your specific cell line and experimental conditions. A typical starting range is 100 nM to 1 µM. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak of Akt phosphorylation in your cell model. |
| Low Basal PTEN Activity | Ensure your cell line has sufficient basal PTEN activity. In PTEN-null cell lines, bpV(HOpic) will not have an effect on Akt phosphorylation. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent, as this can affect signaling pathways. |
| Western Blotting Issues | Optimize your Western blotting protocol. Use fresh lysis buffer with phosphatase and protease inhibitors. Ensure efficient protein transfer and use validated antibodies for p-Akt and total Akt. |
Guide 2: Unexpected Cytotoxicity
Problem: My cells are dying after treatment with bpV(HOpic), even at concentrations reported to be safe in the literature.
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to bpV(HOpic). Perform a dose-response curve using a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range for your specific cell line. |
| Off-Target Effects | At higher concentrations, off-target effects on other phosphatases or cellular processes may contribute to toxicity. Use the lowest effective concentration that elicits the desired on-target effect (i.e., increased p-Akt). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). |
| Compound Degradation | Degraded bpV(HOpic) may have toxic byproducts. Always use freshly prepared solutions from a properly stored solid compound. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of bpV(HOpic) against its primary target, PTEN, and other known off-target phosphatases.
| Target | IC50 | Reference(s) |
| PTEN | 14 nM | [3][4] |
| PTPs (general) | 4-25 µM | |
| PTP-β | ~4.9 µM (350-fold > PTEN) | [4] |
| PTP-1B | ~25.2 µM (1800-fold > PTEN) | [4] |
Experimental Protocols
Protocol 1: Validation of On-Target bpV(HOpic) Activity via Western Blot for Phospho-Akt (Ser473)
This protocol describes how to assess the on-target activity of bpV(HOpic) by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell line of interest (with intact PTEN)
-
Complete cell culture medium
-
bpV(HOpic)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours to reduce basal Akt phosphorylation.
-
Prepare a fresh stock solution of bpV(HOpic) in anhydrous DMSO.
-
Treat cells with varying concentrations of bpV(HOpic) (e.g., 0, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample to determine the fold change in Akt phosphorylation relative to the vehicle control.
-
Protocol 2: In Vitro Phosphatase Assay for Off-Target Activity Profiling
This protocol provides a general framework for assessing the inhibitory activity of bpV(HOpic) against a panel of protein tyrosine phosphatases using a malachite green-based assay, which detects the release of free phosphate.
Materials:
-
Recombinant phosphatases of interest (e.g., PTP1B, SHP-1, SHP-2, etc.)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Phosphopeptide substrate specific for the phosphatases being tested
-
bpV(HOpic)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.
-
In a 96-well plate, add the recombinant phosphatase to each well.
-
Add the different concentrations of bpV(HOpic) to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of bpV(HOpic) relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each phosphatase.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of bpV(HOpic) on PTEN.
Caption: A logical workflow for troubleshooting unexpected results in bpV(HOpic) experiments.
References
- 1. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing bpV(HOpic) Incubation Time
Welcome to the technical support center for the use of bpV(HOpic). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of bpV(HOpic) for maximum effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is bpV(HOpic) and what is its primary mechanism of action?
A1: bpV(HOpic) is a potent inhibitor of the enzyme Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival.[3] By inhibiting PTEN, bpV(HOpic) leads to the activation of the PI3K/Akt pathway.[4][5] The inhibitory mechanism involves the phosphonate moiety of bpV(HOpic) engaging with the active site of PTEN, disrupting its phosphatase activity.[1][3]
Q2: What is a typical starting concentration and incubation time for bpV(HOpic) in cell culture experiments?
A2: The optimal concentration and incubation time for bpV(HOpic) are highly dependent on the cell type and the specific experimental endpoint. However, based on published studies, a common starting concentration range is 100 nM to 1 µM. For observing downstream effects like Akt phosphorylation, incubation times can range from 30 minutes to 24 hours.[6] For longer-term assays such as cell proliferation or viability, incubation times of 24 to 72 hours may be necessary.[7][8] It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup.
Q3: How can I determine the optimal incubation time for my specific experiment?
A3: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of bpV(HOpic) and harvesting them at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). The activity of bpV(HOpic) can be assessed by measuring the phosphorylation of Akt at Ser473 or Thr308 via Western blot, which is a downstream marker of PTEN inhibition.[4][9] The time point at which you observe the peak of Akt phosphorylation without significant cytotoxicity would be your optimal incubation time for short-term signaling studies. For long-term functional assays, the optimal time will depend on the specific outcome being measured (e.g., cell migration, apoptosis).
Q4: I am not seeing a significant increase in Akt phosphorylation after bpV(HOpic) treatment. What could be the issue?
A4: There are several potential reasons for a lack of response:
-
Suboptimal Incubation Time or Concentration: You may need to optimize both the concentration and incubation time of bpV(HOpic). Refer to the recommended time-course and dose-response experiments.
-
Cell Line Specificity: Some cell lines may be less sensitive to PTEN inhibition.
-
Reagent Instability: bpV(HOpic) is reported to be light-sensitive and may not be stable in aqueous solutions for extended periods.[10] It is recommended to prepare fresh solutions and store them properly at -20°C in the dark.[10]
-
Experimental Technique: Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer.
Q5: I am observing significant cell death after treatment with bpV(HOpic). How can I mitigate this?
A5: Cytotoxicity can occur, especially at higher concentrations and with prolonged incubation times.[9] To address this:
-
Perform a Cytotoxicity Assay: Use an assay like MTT or trypan blue exclusion to determine the cytotoxic concentration range of bpV(HOpic) for your specific cell line.
-
Reduce Concentration and/or Incubation Time: Based on the cytotoxicity data, lower the concentration of bpV(HOpic) or shorten the incubation period.
-
Consider Off-Target Effects: At higher concentrations, bpV(HOpic) can inhibit other protein tyrosine phosphatases (PTPs), which could contribute to toxicity.[4] Using the lowest effective concentration can help minimize off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Instability of bpV(HOpic) solution. 2. Variation in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Prepare fresh bpV(HOpic) solutions for each experiment. Store stock solutions in small aliquots at -20°C and protect from light.[10] 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Use a calibrated timer for all incubation steps. |
| High background in Western blot for p-Akt | 1. Inadequate blocking of the membrane. 2. Non-specific antibody binding. 3. High basal level of Akt phosphorylation in cells. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[8] 2. Optimize primary and secondary antibody concentrations. 3. Serum-starve cells for a few hours before bpV(HOpic) treatment to reduce basal signaling. |
| Maximal effect observed at a very short incubation time, which then decreases | 1. Rapid induction of feedback inhibition mechanisms. 2. Degradation of bpV(HOpic) in the culture medium. | 1. This is a known phenomenon in signaling pathways. For mechanistic studies, focus on the early time points. For functional assays, the sustained lower level of activation might still be sufficient. 2. For long-term experiments (over 24 hours), consider replenishing the medium with fresh bpV(HOpic).[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of bpV(HOpic)
| Parameter | Value | Reference(s) |
| Target | PTEN, Protein Tyrosine Phosphatases (PTPs) | [4] |
| IC50 for PTEN | 14 nM | [4][10] |
| IC50 for PTPs | 4-25 µM | [10] |
Table 2: Exemplary Concentrations and Incubation Times of bpV(HOpic) in Cell Culture
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference(s) |
| NIH-3T3, Raw 264.7, INT-407 | 100 nM - 5 µM | 1 hour pre-treatment | Radioprotective effects, increased Akt phosphorylation | [9] |
| Human ovarian tissue | 30 µM | 24 hours | Increased PI3K pathway activation | [6] |
| Sheep ovarian cortex | 1.5, 15, 150 µM | Not specified | Activation of primordial follicles | [11] |
| C2C12 myoblasts | 1 and 10 µM | Not specified | Enhanced cell migration | [2] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal bpV(HOpic) Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time of bpV(HOpic) by assessing Akt phosphorylation via Western blot.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
bpV(HOpic) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 2-4 hours prior to treatment.
-
bpV(HOpic) Treatment: Treat the cells with a predetermined concentration of bpV(HOpic) (e.g., 1 µM).
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point should be a vehicle-treated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for 1 hour).
-
Incubate with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for phospho-Akt and total Akt. The optimal incubation time corresponds to the peak ratio of phospho-Akt to total Akt.
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway with bpV(HOpic) inhibition.
Caption: Experimental workflow for optimizing bpV(HOpic) incubation time.
Caption: Troubleshooting flowchart for suboptimal bpV(HOpic) effect.
References
- 1. scbt.com [scbt.com]
- 2. bpV(HOpic) [bio-gems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of mTOR activation and PTEN inhibition on human primordial follicle activation in ovarian tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting bpV(HOpic) Inhibition of PTEN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bpV(HOpic) failing to inhibit PTEN in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bpV(HOpic) on PTEN?
A1: bpV(HOpic) is a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and tensin homolog).[1][2] Its inhibitory action involves the phosphonate part of the molecule interacting with the active site of PTEN, which disrupts its phosphatase activity.[1][2] This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule. The increased levels of PIP3 subsequently activate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3] Studies on similar bisperoxovanadium (bpV) compounds suggest that the inhibition might occur through an oxidative mechanism, where a reversible disulfide bond is formed within the PTEN active site, rendering the enzyme inactive.[1]
Q2: What are the most common reasons for bpV(HOpic) to fail in my experiment?
A2: The most common reasons for experimental failure with bpV(HOpic) include:
-
Compound Instability: bpV(HOpic) is unstable in aqueous solutions and can also degrade in DMSO over time.[4][5][6]
-
Improper Storage: The compound is light-sensitive and should be stored under desiccating conditions at -20°C.[5]
-
Incorrect Concentration: The effective concentration of bpV(HOpic) can vary significantly between different cell types and experimental conditions.[4][7]
-
Cellular Context: The expression level of PTEN and the activity of the PI3K/AKT pathway in the specific cell line can influence the observed effect of the inhibitor.
-
Assay Sensitivity: The method used to assess PTEN inhibition may not be sensitive enough to detect the effects of the compound.
Q3: How should I properly store and handle bpV(HOpic)?
A3: Proper storage and handling are critical for maintaining the activity of bpV(HOpic).
-
Long-term Storage: Store the solid compound at -20°C, protected from light and moisture.[5][6] It can be stable for at least four years under these conditions.[8]
-
Solution Preparation: It is highly recommended to prepare fresh solutions of bpV(HOpic) for each experiment.[4] The compound is unstable in water and will start to decompose immediately upon dissolution.[5][6] While it is more stable in dry DMSO, decomposition has been observed at a slower rate.[5][6]
-
Solubility: bpV(HOpic) is soluble in DMSO and water at concentrations of approximately 4 mg/mL.[8] For aqueous solutions, warming and sonication may be necessary.[4]
Q4: What is the recommended working concentration for bpV(HOpic)?
A4: The optimal working concentration of bpV(HOpic) is highly dependent on the cell type and the specific experimental setup.
-
In vitro assays: The IC50 for PTEN inhibition in cell-free assays is approximately 14 nM.[4][8][9][10]
-
Cell-based assays: Effective concentrations in cell culture typically range from 0.1 µM to 10 µM.[11] For example, a concentration of 1 µM has been shown to increase cell proliferation and migration in certain cell lines.[4][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I confirm that PTEN is being inhibited in my experiment?
A5: PTEN inhibition can be confirmed by observing the downstream effects on the PI3K/AKT signaling pathway. The most common method is to perform a Western blot to detect the phosphorylation of AKT at Serine 473 (p-AKT Ser473).[9][12] An increase in the levels of p-AKT upon treatment with bpV(HOpic) is a strong indicator of PTEN inhibition.[3] You can also perform a direct in vitro PTEN phosphatase activity assay to measure the enzymatic activity of PTEN in the presence of the inhibitor.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No increase in p-AKT levels after bpV(HOpic) treatment. | Inactive Compound: The bpV(HOpic) may have degraded due to improper storage or handling. It is unstable in solution.[4][5] | Always prepare fresh solutions of bpV(HOpic) for each experiment.[4] Ensure the solid compound is stored at -20°C, protected from light and moisture.[5] |
| Suboptimal Concentration: The concentration of bpV(HOpic) used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration.[11] | |
| Low PTEN Expression: The cell line may have low endogenous levels of PTEN, making it difficult to observe the effects of an inhibitor. | Verify PTEN expression in your cell line by Western blot. Consider using a cell line with known high levels of PTEN expression as a positive control. | |
| Insensitive Detection Method: The antibody used for p-AKT detection may not be sensitive enough, or the Western blot protocol may need optimization. | Use a high-quality, validated antibody for p-AKT (Ser473). Optimize your Western blot protocol, including protein loading amounts and antibody concentrations. | |
| Inconsistent results between experiments. | Variability in Compound Preparation: Inconsistent preparation of bpV(HOpic) solutions can lead to variable results due to its instability.[4][5] | Strictly adhere to a standardized protocol for preparing fresh bpV(HOpic) solutions for every experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the PI3K/AKT pathway and the response to inhibitors. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| High background in PTEN activity assay. | Suboptimal Assay Conditions: The buffer composition, substrate concentration, or incubation time may not be optimal. | Optimize the PTEN activity assay conditions. Refer to established protocols and consider using a commercially available assay kit.[15] |
| Non-specific Phosphatase Activity: Other phosphatases in the cell lysate may be contributing to the signal. | Use a specific PTEN substrate and consider immunoprecipitating PTEN before performing the activity assay to increase specificity.[13] |
Quantitative Data Summary
| Parameter | bpV(HOpic) | Reference |
| Target | PTEN, Protein Tyrosine Phosphatases (PTPs) | [9] |
| IC50 for PTEN | 14 nM | [4][8][9][10] |
| IC50 for PTP-β | 4.9 µM | [8] |
| IC50 for PTP-1B | 25.3 µM | [8] |
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay
This assay measures the amount of free phosphate released from a PTEN substrate as an indicator of PTEN activity.[9]
Materials:
-
Recombinant human PTEN enzyme[15]
-
PIP3 substrate (e.g., water-soluble diC8-PIP3)[1]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)[9]
-
bpV(HOpic) stock solution
-
96-well microplate
Procedure:
-
Prepare serial dilutions of bpV(HOpic) in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of bpV(HOpic) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate at 37°C for 30-60 minutes.[15]
-
Stop the reaction and measure the released phosphate using a Malachite Green-based detection reagent according to the manufacturer's instructions.[15]
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).
-
Calculate the percentage of PTEN inhibition for each concentration of bpV(HOpic) relative to the vehicle control.
Western Blot for Phospho-Akt (Ser473) and Total PTEN
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of its key target, Akt.[9]
Materials:
-
Cell culture plates
-
bpV(HOpic)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-PTEN, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of bpV(HOpic) or vehicle control for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the PTEN signal to the loading control.
Visualizations
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of bpV(HOpic).
Caption: A general experimental workflow for assessing PTEN inhibition by bpV(HOpic).
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 6. Enzo Life Sciences bpV(HOpic) (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTEN Phosphatase Activity Assay [bio-protocol.org]
- 15. echelon-inc.com [echelon-inc.com]
- 16. youtube.com [youtube.com]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting bpV(HOpic) inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PTEN inhibitor, bpV(HOpic). Inconsistent experimental results can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with bpV(HOpic) are inconsistent. What are the most common causes?
A1: Inconsistency in results when using bpV(HOpic) often stems from its inherent instability, variability in experimental conditions, or cell-type-specific responses. Key factors to consider are the freshness of the bpV(HOpic) solution, storage conditions, and precise control over cell culture parameters. The compound is unstable in aqueous solutions and its decomposition can lead to a loss of inhibitory activity.[1][2] It is also reported to be sensitive to light.[2]
Q2: What is the best way to prepare and store bpV(HOpic) stock solutions?
A2: Due to its instability, it is crucial to handle bpV(HOpic) correctly. It is not stable in water; decomposition begins almost immediately upon dissolution.[2] While it is soluble in DMSO, decomposition has also been observed, albeit at a slower rate. For maximum consistency, it is strongly recommended to prepare solutions fresh for each experiment.[1] If short-term storage is necessary, prepare small aliquots in dry DMSO and store them at -20°C or -80°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[2][3]
Q3: I am not observing the expected increase in Akt phosphorylation after treating my cells with bpV(HOpic). What could be the problem?
A3: A lack of downstream signaling activation, such as Akt phosphorylation, can be due to several reasons:
-
Inactive Compound: The bpV(HOpic) may have degraded due to improper storage or handling. Always use a freshly prepared solution.[1]
-
Suboptimal Concentration: The effective concentration of bpV(HOpic) can be highly cell-type dependent. A concentration-response experiment (titration) is recommended to determine the optimal concentration for your specific cell line.[4][5]
-
Incorrect Treatment Duration: The timing of the downstream effect can vary. Perform a time-course experiment to identify the peak response time for Akt phosphorylation in your cells.
-
Cell Culture Conditions: Factors such as cell confluence, serum concentration in the media, and passage number can all influence the cellular response to PTEN inhibition.
Q4: Can bpV(HOpic) affect other proteins besides PTEN?
A4: Yes. While bpV(HOpic) is a potent inhibitor of PTEN, it can also inhibit other protein tyrosine phosphatases (PTPs), such as PTP-1B and PTP-β, particularly at higher concentrations.[6][7][8] The IC50 values for these other PTPs are significantly higher (350- to 1800-fold) than for PTEN, but off-target effects should be considered if you are using high concentrations of the inhibitor.[8]
Q5: Are the effects of bpV(HOpic) reversible?
A5: The inhibitory mechanism of bisperoxovanadium compounds like bpV(HOpic) is believed to involve the oxidative formation of a reversible disulfide bond within the PTEN active site.[9] This suggests that the inhibition can be reversed under reducing conditions.[9]
Troubleshooting Guide
If you are experiencing inconsistent results, this guide provides a logical workflow to help you identify the potential source of the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step guide for troubleshooting inconsistent results.
Quantitative Data
The following tables summarize key quantitative parameters for bpV(HOpic) to aid in experimental design.
Table 1: Inhibitory Potency (IC50)
| Target | IC50 Value | Reference |
| PTEN | 14 nM | [1][6][7][8] |
| PTP-β | 4.9 µM | [7] |
| PTP-1B | 25.3 µM | [7] |
Note: IC50 values can vary depending on specific assay conditions.
Table 2: Examples of In Vitro Concentrations and Observed Effects
| Cell Line | Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | 1 µM | Enhanced cell migration | [5][8] |
| MG63 Osteosarcoma Cells | 1 µM | Increased cell proliferation and decreased apoptosis | [1] |
| Human Ovarian Tissue | 100 µM | No significant change in follicle proportion | [10] |
| Various Radiosensitive Cells | 10 nM - 10 µM | Radioprotective effects | [3][11] |
| Rat Cardiomyocytes | 15 µM | Protection against ischemia-reperfusion injury | [7] |
Experimental Protocols & Workflows
A primary application of bpV(HOpic) is to study the PTEN/PI3K/Akt signaling pathway. A common method to verify its activity is to measure the phosphorylation of Akt at Ser473 or Thr308 via Western Blot.
The PTEN/PI3K/Akt Signaling Pathway
Caption: Inhibition of PTEN by bpV(HOpic) leads to PIP3 accumulation and Akt activation.
Protocol: Western Blot for Phospho-Akt (Ser473) after bpV(HOpic) Treatment
This protocol provides a general framework for assessing PTEN inhibition in adherent cell cultures.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
bpV(HOpic) powder
-
Anhydrous (dry) DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Workflow Diagram
Caption: Standard experimental workflow for Western blot analysis.
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and reach the desired confluency (e.g., 70-80%).
-
Preparation of bpV(HOpic): Immediately before use, dissolve bpV(HOpic) powder in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Cell Treatment: Dilute the bpV(HOpic) stock solution in cell culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the bpV(HOpic)-containing medium. Include a vehicle-only control (medium with the same final concentration of DMSO). Incubate for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Akt to use as a loading control.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzo Life Sciences bpV(HOpic) (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-tyrosine phosphatase inhibitor Bpv(Hopic) enhances C2C12 myoblast migration in vitro. Requirement of PI3K/AKT and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of mTOR activation and PTEN inhibition on human primordial follicle activation in ovarian tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. nacalai.com [nacalai.com]
minimizing cytotoxicity of bpV(HOpic) in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of bpV(HOpic) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bpV(HOpic)?
A1: bpV(HOpic) is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN) with an IC50 of 14 nM.[1][2] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] By inhibiting PTEN, bpV(HOpic) leads to the activation of the PI3K/Akt pathway.[3][5][6] It is significantly more selective for PTEN than for other protein tyrosine phosphatases (PTPs) like PTP-1B and PTP-β.[1]
Q2: At what concentrations does bpV(HOpic) typically become cytotoxic?
A2: The cytotoxicity of bpV(HOpic) is concentration-dependent and varies between cell lines. While effective concentrations for promoting cell survival and migration are often in the range of 0.1 to 1 µM, concentrations of 10 µM and higher have been shown to induce toxicity in some cell lines.[7][8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.
Q3: How stable is bpV(HOpic) in solution?
A3: bpV(HOpic) is unstable in aqueous solutions and will start to decompose immediately upon dissolution. It also exhibits slower decomposition in dry DMSO. For this reason, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]
Q4: Can the solvent used to dissolve bpV(HOpic) contribute to cytotoxicity?
A4: Yes. bpV(HOpic) is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.[9] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[9][10] Always include a vehicle-only control (cells treated with the same final concentration of DMSO without bpV(HOpic)) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected effective concentrations. | Concentration is too high for the specific cell line. | Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal non-toxic concentration for your cell line using a cell viability assay (e.g., MTT, XTT, or SRB).[9][11] |
| Compound degradation. | Prepare fresh dilutions of bpV(HOpic) from a frozen stock for each experiment. Avoid storing the compound in culture medium for extended periods.[2] | |
| Solvent toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.5%). Run a vehicle control with the same DMSO concentration to assess its effect.[9][10] | |
| Extended exposure time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration that maximizes the desired effect while minimizing cytotoxicity.[9][12] | |
| Inconsistent results between experiments. | Inconsistent compound activity due to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect the compound from light and store it under desiccating conditions at -20°C. Prepare working solutions fresh for each experiment. |
| Variability in cell health or density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. | |
| No observable effect of bpV(HOpic) treatment. | Concentration is too low. | Perform a dose-response experiment with a higher concentration range. |
| Cell line lacks PTEN expression. | Confirm PTEN expression in your cell line using methods like Western blotting.[9] | |
| Short incubation time. | The effects of bpV(HOpic) may require a longer treatment period to become apparent. Conduct a time-course experiment.[9][12] | |
| Inactive compound. | Ensure proper storage and handling of the compound. Purchase from a reputable supplier. |
Quantitative Data Summary
Table 1: IC50 Values and Effective Concentrations of bpV(HOpic)
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 for PTEN | 14 nM | In vitro enzyme assay | [1][2] |
| IC50 for PTP-β | ~4.9 µM (350-fold higher than for PTEN) | In vitro enzyme assay | [1] |
| IC50 for PTP-1B | ~25.2 µM (1800-fold higher than for PTEN) | In vitro enzyme assay | [1] |
| Effective Concentration (Injury Repair) | 0.1 - 1 µM | In vitro models | [7] |
| Effective Concentration (Myoblast Migration) | 1 µM | C2C12 myoblasts | [1][2] |
| Cytoprotective Concentration (against Ionizing Radiation) | Up to 5 µM | NIH-3T3, Raw 264.7, INT-407 cells | [8] |
| Toxic Concentration | 10 µM | NIH-3T3, Raw 264.7, INT-407 cells | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general method to assess cell viability and determine the cytotoxic concentration of bpV(HOpic).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
bpV(HOpic) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of bpV(HOpic) in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest bpV(HOpic) treatment) and an untreated control.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of bpV(HOpic).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol assesses the activation of the PI3K/Akt signaling pathway following PTEN inhibition by bpV(HOpic).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
bpV(HOpic) stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of bpV(HOpic) for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13][14]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the protein bands using a chemiluminescent substrate.[13]
-
To normalize the data, strip the membrane and re-probe with antibodies for total Akt and a loading control.[13]
Visualizations
Caption: bpV(HOpic) inhibits PTEN, leading to the activation of the PI3K/Akt pathway.
Caption: Workflow for optimizing bpV(HOpic) treatment to minimize cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
bpV(HOpic) light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of bpV(HOpic), a potent inhibitor of protein tyrosine phosphatases (PTPs) and Phosphatase and Tensin Homolog (PTEN). This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is bpV(HOpic) and what is its primary mechanism of action?
A1: bpV(HOpic), or Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V), is a potent inhibitor of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1] By inhibiting PTEN, bpV(HOpic) leads to the activation of the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and growth.[1][2] It also exhibits inhibitory activity against other PTPs, though with lower potency.[3]
Q2: What are the recommended storage and handling conditions for bpV(HOpic)?
A2: bpV(HOpic) is light-sensitive and should be stored in the dark. It is also moisture-sensitive and should be stored under desiccating conditions. For long-term stability, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -80°C for up to a year.[4]
Q3: How should I prepare solutions of bpV(HOpic)?
A3: bpV(HOpic) is soluble in DMSO and water.[3] However, it is important to note that the compound is not stable in aqueous solutions and will begin to decompose immediately upon dissolution. While decomposition is slower in dry DMSO, it is still recommended to prepare fresh solutions for each experiment to ensure optimal activity.[5] If using water as a solvent, it is advised to dilute it to the working concentration and then filter-sterilize it using a 0.22 μm filter before use.[5]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| IC50 for PTEN | 14 nM | [3][4][5] |
| IC50 for PTP-β | 4.9 μM | [3] |
| IC50 for PTP-1B | 25.3 μM | [3] |
| Storage (Solid) | -20°C, protected from light and moisture | |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [4] |
| Solubility | 4 mg/mL in DMSO; 4 mg/mL in Water | [3] |
| Stability in Water | Unstable, immediate decomposition | |
| Stability in DMSO | More stable than in water, but fresh preparation is recommended | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of bpV(HOpic) in the PI3K/Akt signaling pathway.
Caption: bpV(HOpic) inhibits PTEN, leading to the accumulation of PIP3 and subsequent activation of Akt.
Troubleshooting Guide
Issue 1: No or low activation of the PI3K/Akt pathway (e.g., no increase in p-Akt levels) is observed after bpV(HOpic) treatment.
| Possible Cause | Troubleshooting Step |
| Degraded bpV(HOpic) | Always prepare fresh solutions of bpV(HOpic) for each experiment.[5] Avoid using old stock solutions, especially if they have been stored at -20°C for an extended period. |
| Incorrect Concentration | Optimize the concentration of bpV(HOpic) for your specific cell line and experimental conditions. A typical starting concentration for in vitro studies is 1 µM.[5] Perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Insensitivity | Some cell lines may have mutations in the PI3K/Akt pathway that render them insensitive to PTEN inhibition. Verify the status of the PI3K/Akt pathway in your cell line. Consider using a positive control cell line known to be responsive to PTEN inhibition. |
| Insufficient Incubation Time | Optimize the incubation time. Activation of Akt can be rapid. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the peak activation time. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor culture conditions can affect signaling pathways. |
Issue 2: Unexpected cytotoxicity or a decrease in cell viability is observed.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of bpV(HOpic) can be toxic to some cell lines.[6] Perform a dose-response curve to determine the optimal non-toxic concentration for your cells. |
| Solvent Toxicity | If using DMSO to dissolve bpV(HOpic), ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Off-target Effects | While bpV(HOpic) is a potent PTEN inhibitor, it can inhibit other PTPs at higher concentrations.[3] If you suspect off-target effects, consider using a lower concentration or a more specific PTEN inhibitor if available. |
| Cell-specific Sensitivity | Some cell types may be inherently more sensitive to perturbations in the PI3K/Akt pathway. Carefully monitor cell morphology and viability after treatment. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent bpV(HOpic) Preparation | Prepare fresh solutions of bpV(HOpic) for each experiment from a reliable stock. Ensure complete dissolution of the compound. |
| Variability in Cell Culture | Standardize cell culture conditions, including cell density, passage number, and media composition. |
| Light Exposure | bpV(HOpic) is light-sensitive. Protect the compound and prepared solutions from light by using amber tubes and covering plates with foil. |
| Experimental Timing | Ensure consistent timing for all experimental steps, including treatment incubation and sample collection. |
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effect of bpV(HOpic) on a cellular signaling pathway.
Caption: A typical workflow for studying the effects of bpV(HOpic) on cells.
References
- 1. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: bpV(HOpic) In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vivo delivery of bpV(HOpic), a potent PTEN inhibitor.
I. Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments with bpV(HOpic), offering potential causes and solutions in a structured question-and-answer format.
Issues with Compound Preparation and Stability
Question: My bpV(HOpic) solution appears cloudy or precipitated, or I suspect it has degraded. How can I ensure the preparation of a stable and effective solution for in vivo use?
Answer:
bpV(HOpic) is known for its limited stability in solution, particularly in aqueous-based vehicles. Proper preparation and handling are critical for experimental success.
Potential Causes of Instability:
-
Aqueous Decomposition: The compound is highly unstable in water, with rapid decomposition occurring upon dissolution.[1]
-
Hygroscopic DMSO: If using DMSO for a stock solution, its hygroscopic nature can introduce water, leading to compound degradation.[2]
-
Light Sensitivity: bpV(HOpic) is reported to be light-sensitive, and exposure to light can cause degradation.[1]
-
Improper Storage: Storing the compound improperly, either in solid form or in solution, can lead to a loss of activity.
Troubleshooting and Solutions:
| Solution | Detailed Steps & Rationale |
| Always Prepare Fresh | Due to its instability, bpV(HOpic) solutions should be prepared immediately before each experiment. Avoid storing solutions, even for short periods.[2] |
| Proper Storage of Solid | Store the solid compound at -20°C under desiccating conditions and protected from light.[1] |
| Careful Solvent Selection | For Stock Solutions: Use fresh, anhydrous DMSO. One protocol specifies dissolving bpV(HOpic) in DMSO for a stock solution that is then stored at -20°C.[2] For Injections: A common method is to dilute a DMSO stock solution with 0.9% normal saline immediately before intraperitoneal injection.[2] |
| Protect from Light | During preparation and administration, protect the solution from light by using amber vials or wrapping tubes in aluminum foil. |
| Visual Inspection | Always visually inspect the solution before administration. It should be clear and free of precipitates. If any precipitation is observed, the solution should be discarded. |
Inconsistent or Unexpected In Vivo Efficacy
Question: I am not observing the expected biological effect (e.g., increased p-AKT levels) or am seeing highly variable results between animals after bpV(HOpic) administration. What could be the cause?
Answer:
Inconsistent efficacy can stem from issues with the compound itself, the delivery method, or biological variability.
Potential Causes:
-
Compound Degradation: As mentioned above, the instability of bpV(HOpic) is a primary cause of reduced efficacy.
-
Suboptimal Dosage: The therapeutic window for bpV(HOpic) may be narrow, and the optimal dose can be tissue- and model-dependent.
-
Poor Bioavailability: The physicochemical properties of bpV(HOpic) may limit its absorption and distribution to the target tissue.
-
Incorrect Administration Technique: Improper injection technique can lead to incorrect dosing or delivery to a non-target site.
Troubleshooting and Solutions:
| Solution | Detailed Steps & Rationale |
| Confirm Compound Activity | Before starting a large in vivo study, it is advisable to test the activity of your bpV(HOpic) batch in vitro. A simple cell-based assay looking at AKT phosphorylation can confirm its inhibitory effect on the PTEN pathway. |
| Dose-Response Study | Perform a pilot study with a range of doses to determine the optimal concentration for your specific animal model and desired endpoint. Doses reported in the literature vary significantly (see Table 1). |
| Standardize Administration | Ensure consistent intraperitoneal (IP) injection technique. For guidance, refer to the detailed experimental protocol in Section III. |
| Consider Alternative Delivery | If poor bioavailability is suspected, consider advanced delivery systems. Nanocarrier-based delivery has been suggested to enhance the neuroprotective activity of bpV(HOpic).[2] While a specific protocol for bpV(HOpic) is not established, lipid nanoparticles (LNPs) or polymeric nanocarriers are options to explore for improving systemic delivery (see Section IV for a general protocol). |
| Verify Downstream Target | Collect tissue samples at an appropriate time point post-injection to confirm target engagement, for example, by immunoblotting for phosphorylated AKT (p-AKT).[3] |
Observed Toxicity or Adverse Effects
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, or specific organ damage) after bpV(HOpic) administration. How can I mitigate these effects?
Answer:
Toxicity is a significant concern with bpV(HOpic) and appears to be dose- and tissue-dependent.
Potential Causes:
-
High Dosage: The administered dose may be above the maximum tolerated dose for your specific animal model.
-
Tissue-Specific Sensitivity: bpV(HOpic) has shown conflicting effects, being protective in liver ischemia-reperfusion models but exacerbating injury in kidney models.[2] This is likely due to the differential roles of the PTEN pathway in these organs.
-
Off-Target Effects: As a protein tyrosine phosphatase (PTP) inhibitor, bpV(HOpic) is not completely specific for PTEN and may affect other signaling pathways, leading to toxicity.[4]
Troubleshooting and Solutions:
| Solution | Detailed Steps & Rationale |
| Reduce the Dose | This is the most straightforward approach. Based on your initial findings and literature review, lower the administered dose. |
| Assess Organ-Specific Toxicity | If your research allows, perform histological analysis and collect blood for serum chemistry (e.g., creatinine for kidney function, ALT/AST for liver function) to identify the primary site of toxicity. |
| Refine Dosing Schedule | Consider altering the frequency of administration. A less frequent dosing schedule might maintain efficacy while reducing cumulative toxicity. |
| Alternative Delivery Routes | For localized effects, consider local administration (e.g., subretinal injection for eye studies) to minimize systemic exposure and toxicity. |
| Consider Nanocarrier Delivery | Encapsulating bpV(HOpic) in a nanocarrier could potentially alter its biodistribution and reduce off-target accumulation in sensitive organs, thereby lowering toxicity. |
II. Frequently Asked Questions (FAQs)
1. What is the recommended solvent and vehicle for in vivo administration of bpV(HOpic)? A published protocol for intraperitoneal (IP) injection in mice involves first dissolving bpV(HOpic) in DMSO to create a stock solution. This stock solution is then diluted with 0.9% normal saline to the final desired concentration immediately before injection.[2] It is critical to use fresh, anhydrous DMSO for the stock solution to avoid compound degradation.
2. Why does bpV(HOpic) show protective effects in the liver but is toxic to the kidneys? The differential effects of bpV(HOpic) in the liver and kidney likely stem from the context-dependent role of the PTEN/PI3K/Akt signaling pathway in these organs during injury.
-
In the kidney: Studies suggest that downregulation of PTEN is a protective mechanism during acute kidney injury (AKI). Therefore, further inhibiting PTEN with bpV(HOpic) may disrupt this adaptive response and worsen the injury by promoting apoptosis and inflammation.[5][6]
-
In the liver: In the context of ischemia-reperfusion injury, inhibiting PTEN and activating the pro-survival PI3K/Akt pathway appears to be protective for hepatocytes. Myeloid-specific PTEN deficiency has been shown to protect the liver from this type of injury.[7]
3. What are the known off-target effects of bpV(HOpic)? bpV(HOpic) is a potent PTEN inhibitor with an IC50 of 14 nM. However, it can also inhibit other protein tyrosine phosphatases (PTPs), though at higher concentrations. The IC50 values for PTP-β and PTP-1B are approximately 350- and 1800-fold higher, respectively.[4] Inhibition of these other PTPs could lead to unintended activation of various signaling pathways, contributing to both efficacy and toxicity. The in vivo consequences of these off-target inhibitions are not fully characterized and should be considered when interpreting results.
4. How should I store bpV(HOpic)? The solid compound should be stored at -20°C, protected from light, and under desiccating conditions to prevent degradation.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C, though fresh preparation is always recommended.[4] Aqueous solutions are highly unstable and should not be stored.[1]
5. Are there alternative delivery methods to improve the in vivo performance of bpV(HOpic)? Yes, nanocarrier-based delivery is a promising alternative. While specific formulations for bpV(HOpic) are not widely published, technologies like lipid nanoparticles (LNPs) and polymeric nanocarriers are being used for other PTEN inhibitors and related therapeutics.[1][8][9] These carriers can:
-
Improve solubility and stability in circulation.
-
Alter biodistribution to potentially increase accumulation at the target site and reduce off-target toxicity.
-
Provide controlled release of the compound.
III. Data and Protocols
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of bpV(HOpic)
| Animal Model | Administration Route | Dosage | Outcome/Context | Reference |
| Male Wistar Rats | Intraperitoneal (i.p.) | 0.05 mg/kg | Ameliorated liver ischemia/reperfusion injury | [2] |
| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 200 µg/kg | Exacerbated renal dysfunction in ischemia/reperfusion injury | [2] |
| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 1 mg/kg | Conferred protection against ionizing radiation | [3] |
| Mice | Intraperitoneal (i.p.) | 400 µg/kg | Protected against noise-induced hearing loss | [2] |
Table 2: In Vitro Concentrations and IC50 Values
| Parameter | Value | Cell/System Context | Reference |
| IC50 (PTEN) | 14 nM | Enzyme assay | [4] |
| IC50 (PTP-β) | ~4.9 µM | Enzyme assay | [4] |
| IC50 (PTP-1B) | ~25.2 µM | Enzyme assay | [4] |
| Effective Concentration | 1 µM | Enhanced C2C12 myoblast migration | [2] |
| Effective Concentration | 100-500 nM | Radioprotective in various cell lines | [3] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Administration of bpV(HOpic) in Mice
This protocol is adapted from published literature.[2]
Materials:
-
bpV(HOpic) solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL in DMSO):
-
On the day of the experiment, allow the bpV(HOpic) vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of bpV(HOpic) powder in a sterile, light-protected tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare Dosing Solution (Immediate Use):
-
Calculate the volume of the stock solution needed for your cohort of animals based on their weights and the target dose.
-
In a separate sterile, light-protected tube, dilute the DMSO stock solution with sterile 0.9% normal saline to the final injection volume. The final concentration of DMSO should be kept low (typically <5%) to avoid solvent toxicity.
-
Mix gently by inversion. The solution should be clear.
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline.[10][11]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn.
-
Inject the calculated volume of the dosing solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: General Method for Nanocarrier Formulation (Lipid Nanoparticles)
Disclaimer: This is a general protocol for formulating a small molecule into lipid nanoparticles (LNPs) and has not been specifically optimized for bpV(HOpic). Significant optimization would be required. This protocol is based on general methods described for other therapeutics.[1][12][13]
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
bpV(HOpic)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis system or tangential flow filtration (TFF) system
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and bpV(HOpic) in ethanol at a specific molar ratio.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Nanoparticle Assembly:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing causes the lipids to self-assemble and encapsulate the bpV(HOpic).
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using dialysis or a TFF system.
-
-
Characterization:
-
Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of bpV(HOpic).
-
IV. Visualizations
Signaling Pathway Diagrams
Caption: The PTEN/PI3K/Akt signaling pathway inhibited by bpV(HOpic).
References
- 1. IL-23 inhibitor enhances the effects of PTEN DNA-loaded lipid nanoparticles for metastatic CRPC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor bisperoxovanadium protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PTEN protects kidney against acute kidney injury by alleviating apoptosis and promoting autophagy via regulating HIF1-α and mTOR through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN alleviates maladaptive repair of renal tubular epithelial cells by restoring CHMP2A-mediated phagosome closure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid PTEN Deficiency Protects Livers from Ischemia Reperfusion Injury by Facilitating M2 Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polymeric nanocarriers for therapeutic gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. pure.skku.edu [pure.skku.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to bpV(HOpic) and VO-Ohpic as PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used vanadium-based PTEN inhibitors, bpV(HOpic) and VO-Ohpic. The information presented, supported by experimental data, is intended to assist researchers in selecting the most suitable inhibitor for their specific experimental needs.
Introduction to PTEN
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that functions as a dual-specificity phosphatase.[1] Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][3] This action directly opposes the activity of Phosphoinositide 3-Kinase (PI3K), a key enzyme in a signaling pathway that promotes cell growth, proliferation, and survival.[2][3] The frequent inactivation of PTEN in various human cancers has established it as a significant therapeutic target.[3] Small molecule inhibitors of PTEN, such as bpV(HOpic) and VO-Ohpic, are invaluable tools for studying PTEN function and exploring its therapeutic potential.[4]
Mechanism of Action
While both bpV(HOpic) and VO-Ohpic are potent inhibitors of PTEN, they exhibit distinct mechanisms of action.
bpV(HOpic) inhibits PTEN through an oxidative mechanism.[4] It is suggested that bisperoxovanadium (bpV) complexes induce the formation of a reversible intramolecular disulfide bond within the PTEN active site, rendering the enzyme inactive.[4] This oxidative inhibition can be reversed by reducing agents.
VO-Ohpic , in contrast, acts as a reversible and non-competitive inhibitor of PTEN.[2][3] This means it binds to a site on the enzyme distinct from the active site and does not compete with the substrate, PIP3.[3] The binding of VO-Ohpic alters the enzyme's conformation, leading to a decrease in its catalytic activity.[3] This non-competitive inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme.[2][5]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for bpV(HOpic) and VO-Ohpic, providing a clear comparison of their potency and selectivity.
| Parameter | bpV(HOpic) | VO-Ohpic | References |
| Target | PTEN, Protein Tyrosine Phosphatases (PTPs) | PTEN | [6] |
| IC50 for PTEN | 14 nM | 35 nM, 46 ± 10 nM | [7][8][9],[5][6][9][10][11] |
| Selectivity | Potent inhibitor of PTEN. Also inhibits other PTPs such as PTP-β and PTP-1B, but with approximately 350- and 1800-fold higher IC50 values, respectively. | Highly selective for PTEN over other phosphatases like SopB, myotubularin, SAC1, and PTP-β. However, one study reported inhibition of SHP1 with similar or greater potency than PTEN. | [6][8][9],[6][10][12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of free phosphate released from a PTEN substrate, such as PIP3, as a measure of PTEN activity.[6][14]
Materials:
-
Recombinant human PTEN protein
-
PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
bpV(HOpic) or VO-Ohpic stock solution
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN protein to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.[5][6]
-
Stop the reaction by adding the Malachite Green reagent.[5]
-
Allow the color to develop for 10 minutes.[3]
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.[5][13]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-Akt (Ser473)
This assay determines the effect of the PTEN inhibitor on the downstream PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.[6]
Materials:
-
Cell line of interest
-
Cell culture medium
-
bpV(HOpic) or VO-Ohpic
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture dish and grow to the desired confluency.
-
Treat the cells with various concentrations of the PTEN inhibitor for the desired time. Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer.[6]
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the phospho-Akt signal.[6]
Mandatory Visualization
Caption: The PTEN/PI3K/Akt signaling pathway and the point of inhibition.
Caption: A generalized experimental workflow for comparing PTEN inhibitors.
Conclusion
Both bpV(HOpic) and VO-Ohpic are potent, nanomolar inhibitors of PTEN and serve as valuable tools for investigating the PI3K/Akt signaling pathway. The choice between these two compounds will depend on the specific research question and experimental design.
-
bpV(HOpic) is a more potent inhibitor of PTEN with a well-characterized oxidative mechanism of action. Its selectivity profile indicates that while it is highly potent against PTEN, it can also inhibit other protein tyrosine phosphatases at higher concentrations.[6][8]
-
VO-Ohpic offers a distinct, reversible, and non-competitive mechanism of inhibition.[2][3] It is reported to be highly selective for PTEN over several other phosphatases.[6][10] However, researchers should be aware of a conflicting report suggesting potential off-target effects on SHP1 and should, therefore, perform careful dose-response studies and consider appropriate controls.[12]
Ultimately, a thorough understanding of their distinct properties will enable researchers to make an informed decision and generate robust and reliable data in their studies of PTEN function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Small Molecule Inhibitors of PTEN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative small molecule inhibitors targeting the Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor protein. The objective is to offer a comprehensive resource for researchers and drug development professionals, featuring quantitative performance data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway.
Introduction to PTEN and its Inhibition
PTEN is a dual-specificity phosphatase that plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1] Its primary function is to dephosphorylate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway.[1][2] By converting PIP3 to phosphatidylinositol-4,5-bisphosphate (PIP2), PTEN acts as a negative regulator of this pathway, which is often hyperactivated in various cancers due to PTEN loss or mutation.[1][3] While inhibiting a tumor suppressor may seem counterintuitive, in certain therapeutic contexts, transient and controlled inhibition of PTEN can enhance the efficacy of other treatments like chemotherapy and radiotherapy or be beneficial in conditions characterized by excessive PTEN activity.[1]
Performance Comparison of Small Molecule PTEN Inhibitors
The following table summarizes the in vitro potency and selectivity of several commonly used small molecule inhibitors of PTEN.
| Inhibitor | PTEN IC50 | Selectivity (IC50 against other phosphatases) | Mechanism of Action |
| VO-Ohpic trihydrate | 35-46 nM[4][5] | PTPβ: 57.5 μM, SopB: 588 nM, MTM: 4.03 μM, SAC: >10 μM[6] | Reversible, non-competitive inhibitor.[7] Vanadium-based compound that likely interacts with the active site. |
| SF1670 | 2 µM[8][9] | PTPN2: 0.95 µM, CD45: 200 nM[2] | Binds to the PTEN active site, leading to elevated PIP3 signaling.[3][10] |
| bpV(phen) | 38 nM[11][12] | PTPβ: 343 nM, PTP-1B: 920 nM[11][12] | Oxidative inhibition through the formation of a disulfide bridge (Cys124-Cys71) in PTEN. May also involve S-nitrosylation.[1][13] |
| bpV(pic) potassium hydrate | 31 nM[14] | Not widely reported, but generally more selective for PTEN over PTPs at lower concentrations.[15] | Vanadium-based compound, likely acting through oxidative inhibition of the catalytic cysteine. |
| bpV(HOpic) | 14 nM[16][17][18] | PTPβ: ~4.9 µM (350-fold higher than PTEN), PTP-1B: ~25.2 µM (1800-fold higher than PTEN)[16][17] | Potent and selective vanadium-based inhibitor.[18] The phosphonate moiety engages in strong hydrogen bonding with the active site.[19] |
PTEN Signaling Pathway
The diagram below illustrates the central role of PTEN in the PI3K/AKT signaling pathway and the points of intervention for PTEN inhibitors.
Caption: The PTEN/PI3K/AKT signaling pathway and the inhibitory action of small molecules.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of inhibitor performance.
In Vitro PTEN Inhibition Assay (Malachite Green-Based)
This colorimetric assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.
Materials:
-
Recombinant human PTEN enzyme
-
PTEN inhibitor (e.g., VO-Ohpic trihydrate) stock solution (e.g., 10 mM in DMSO)
-
PIP3 substrate (e.g., diC8 PIP3) stock solution (1 mM in water)
-
PTEN Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green Reagent (contains malachite green, ammonium molybdate, and a stabilizer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the PTEN inhibitor in PTEN Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 1%.
-
Assay Plate Setup:
-
Blank: PTEN Assay Buffer only.
-
Control (No Inhibitor): PTEN enzyme in PTEN Assay Buffer with DMSO vehicle.
-
Inhibitor Wells: PTEN enzyme in PTEN Assay Buffer with the desired concentration of the inhibitor.
-
-
Enzyme Addition: Add the diluted recombinant PTEN to the control and inhibitor wells to a final concentration of approximately 50-100 ng per well.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the PIP3 substrate to all wells (except the blank) to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will react with the free phosphate released by PTEN activity.
-
Read Absorbance: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the cellular activity of PTEN inhibitors by measuring the phosphorylation of AKT (a downstream target of the PI3K pathway) in treated cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with wild-type PTEN)
-
Complete cell culture medium
-
PTEN inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal levels of AKT phosphorylation. Treat the cells with various concentrations of the PTEN inhibitor for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5 minutes at 95-100°C.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-AKT antibodies and re-probed with antibodies for total AKT and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal, which is then normalized to the loading control.
Conclusion
The selection of a suitable small molecule inhibitor for PTEN depends on the specific research application, considering factors such as potency, selectivity, and mechanism of action. The vanadium-based compounds, particularly VO-Ohpic trihydrate and bpV(HOpic), offer high potency, while SF1670 provides an alternative with a different chemical scaffold. This guide provides the necessary data and protocols to aid researchers in making an informed decision and to facilitate further investigation into the therapeutic potential of PTEN inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VO-OHpic | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. cellagentech.com [cellagentech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scbt.com [scbt.com]
bpV(HOpic): A Guide to Confirming Specificity in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bpV(HOpic), a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Phosphatase and Tensin Homolog (PTEN), against other common alternatives. The presented experimental data and detailed protocols will aid in designing and interpreting cellular assays to confirm the specificity of bpV(HOpic).
Understanding bpV(HOpic) and its Targets
bpV(HOpic) is a vanadium-based compound widely used to probe the function of protein tyrosine phosphatases (PTPs).[1] It is a potent inhibitor of PTEN, with a reported IC50 of 14 nM.[2][3] Its inhibitory activity extends to other PTPs, including PTP1B and PTP-β, although with significantly higher IC50 values, indicating a degree of selectivity for PTEN.[2][4] The inhibition of PTEN and PTP1B by bpV(HOpic) leads to the enhancement of downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[2][3]
Performance Comparison with Alternative Inhibitors
The selection of an appropriate inhibitor is critical for accurately interpreting experimental results. This section compares bpV(HOpic) with other commonly used PTP inhibitors.
| Inhibitor | Target(s) | IC50 (PTEN) | IC50 (PTP1B) | IC50 (PTP-β) | Mechanism of Action | Key Cellular Effects |
| bpV(HOpic) | PTEN, PTP1B, PTP-β | 14 nM[2][5] | ~25,200 nM[6] | ~4,900 nM[6] | Potent PTEN inhibitor, also inhibits other PTPs.[7] | Enhances Akt and ERK1/2 phosphorylation, promotes cell proliferation and migration.[2][7] |
| VO-Ohpic trihydrate | PTEN | 35-46 nM[5][8] | >10,000 nM[8] | >10,000 nM[8] | Reversible, noncompetitive inhibitor of PTEN's lipid phosphatase activity.[7][9] | Increases Akt phosphorylation.[7] |
| bpV(phen) | PTEN, PTP1B, PTP-β | 38 nM[10] | 920 nM[10] | 343 nM[10] | Potent PTP and PTEN inhibitor.[10] | Induces apoptosis, has anti-angiogenic and anti-tumor activity.[10] |
| SF1670 | PTEN | 2 µM[5] | Not widely reported | Not widely reported | Highly potent and specific PTEN inhibitor.[5] | Not detailed in the provided search results. |
Experimental Protocols
To validate the specificity of bpV(HOpic) in your cellular system, the following experimental protocols are recommended.
In Vitro PTP1B and PTEN Inhibition Assay
This assay directly measures the inhibitory effect of bpV(HOpic) on the enzymatic activity of recombinant PTP1B and PTEN.
Materials:
-
Recombinant human PTP1B and PTEN enzymes
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[11]
-
bpV(HOpic) and other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of bpV(HOpic) and other test compounds.
-
In a 96-well plate, add the recombinant PTP1B or PTEN enzyme to the assay buffer.
-
Add the diluted inhibitors to the respective wells.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.[13]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Akt (Ser473)
This assay assesses the downstream cellular effect of PTP1B and PTEN inhibition by measuring the phosphorylation status of Akt, a key downstream effector.
Materials:
-
Cell line of interest (e.g., HepG2, A549)[14]
-
Cell culture medium and reagents
-
bpV(HOpic) and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt[6]
-
HRP-conjugated secondary antibody[6]
-
Chemiluminescent substrate[7]
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with various concentrations of bpV(HOpic) or other inhibitors for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the fold increase in Akt phosphorylation relative to the untreated control.
Cell Viability/Proliferation Assay
This assay determines the effect of bpV(HOpic) on cell growth and can help identify cytotoxic concentrations.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
bpV(HOpic) and other inhibitors
-
MTT or CellTiter-Glo reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with a range of concentrations of bpV(HOpic) or other inhibitors.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the untreated control.[13]
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. bpV(HOpic) [bio-gems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Research Portal [scholarship.miami.edu]
Western Blot Analysis: Confirming p-Akt Increase with bpV(HOpic)
A Comparative Guide for Researchers
For researchers in cellular signaling, oncology, and neurobiology, the PI3K/Akt pathway is a critical area of investigation due to its central role in cell survival, proliferation, and metabolism. A key method to study the activation of this pathway is to measure the phosphorylation of Akt (p-Akt). The compound bpV(HOpic) is a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting PTEN, bpV(HOpic) leads to a downstream increase in Akt phosphorylation. This guide provides a comparative analysis of bpV(HOpic) and other alternatives for increasing p-Akt levels, complete with experimental data and detailed protocols for confirmation by Western blot.
Performance Comparison of PTEN Inhibitors
The efficacy of PTEN inhibitors can be compared based on their potency (IC50) and their demonstrated effect on p-Akt levels in cellular assays. While bpV(HOpic) is a widely used and potent option, other compounds also effectively inhibit PTEN and activate the Akt pathway.
| Inhibitor | IC50 (for PTEN) | Key Characteristics & Effects on p-Akt |
| bpV(HOpic) | 14 nM[1][2][3] | A potent, reversible, and selective vanadium-based PTEN inhibitor.[2][4] Treatment with bpV(HOpic) consistently shows a significant increase in p-Akt levels in various cell lines and in vivo models.[5][6][7][8] It has been demonstrated to be an effective tool for studying the downstream effects of PTEN inhibition.[4] |
| VO-Ohpic | 35 nM[2] | Another potent, cell-permeable vanadium-based compound that specifically inhibits PTEN.[2] Western blot analysis confirms that treatment with VO-Ohpic leads to a robust increase in the p-Akt/total Akt ratio.[2] |
| SF1670 | 2 µM[2] | A specific PTEN inhibitor utilized in both in vitro and in vivo research.[2] Studies have shown its ability to increase p-Akt levels upon treatment.[2] |
| Curcumin | Varies | A natural compound reported to inhibit PTEN, although it exhibits lower specificity compared to synthetic inhibitors.[2] Its effect on p-Akt can be less direct and potent. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to bpV(HOpic) and bpV(pic) for In Vivo Research
For researchers and drug development professionals investigating the PTEN/PI3K/AKT signaling pathway, the choice of a suitable PTEN inhibitor is critical for the success of in vivo studies. Among the available options, the bisperoxovanadium compounds bpV(HOpic) and bpV(pic) are two potent and widely used inhibitors. This guide provides an objective comparison of their performance based on available experimental data, to assist in selecting the optimal compound for your research needs.
Mechanism of Action and In Vitro Potency
Both bpV(HOpic) and bpV(pic) are potent inhibitors of the Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway.[1][2] Inhibition of PTEN leads to the activation of AKT and its downstream effectors, promoting cell survival, proliferation, and growth.[3] While both compounds share this primary mechanism, they exhibit differences in their in vitro potency and selectivity.
bpV(HOpic) is a highly potent inhibitor of PTEN with a reported IC50 of 14 nM.[4][5] It demonstrates considerable selectivity for PTEN over other protein tyrosine phosphatases (PTPs) such as PTP-β and PTP-1B, with IC50 values that are approximately 350- and 1800-fold higher, respectively.[4][5] In contrast, bpV(pic) has a reported IC50 of 31 nM for PTEN.[2] While also a potent PTEN inhibitor, some evidence suggests it may be less selective than bpV(HOpic), potentially targeting other PTPs at lower concentrations.[2]
Data Presentation: A Comparative Overview
Table 1: In Vitro Potency and Selectivity
| Parameter | bpV(HOpic) | bpV(pic) | References |
| Target | PTEN | PTEN | [2][4] |
| IC50 for PTEN | 14 nM | 31 nM | [2][4][5] |
| IC50 for PTP-β | ~4,900 nM | 12.7 µM | [4][5][6] |
| IC50 for PTP-1B | ~25,000 nM | 61 µM | [4][5][6] |
Table 2: In Vivo Administration and Observed Effects
| Compound | Animal Model | Administration Route & Dosage | Key In Vivo Effect | References |
| bpV(HOpic) | Mice (Renal Ischemia/Reperfusion Injury) | Intraperitoneal (i.p.), 200 µg/kg | Exacerbated renal dysfunction and promoted tubular damage. | [4] |
| bpV(HOpic) | Mice (Ionizing Radiation) | Intraperitoneal (i.p.), 1 mg/kg | Conferred survival advantage against radiation-induced mortality. | [7][8] |
| bpV(pic) | Rats (Spinal Cord Injury) | Local delivery via scaffold | Promoted axonal regeneration and functional recovery. | [9] |
| bpV(pic) | Rats (Insulin Mimetic Study) | Intravenous (i.v.), 0.04 µmol/100g body wt | Produced a hypoglycemic effect. | [10] |
| bpV(pic) | Rats (Retinal Detachment) | Subretinal injection, 40 ng/kg to 4 µg/kg | Attenuated photoreceptor apoptosis. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key in vivo studies for both compounds.
bpV(HOpic) in a Mouse Model of Ionizing Radiation-Induced Injury
This protocol is based on a study investigating the radioprotective effects of bpV(HOpic).[8]
-
Animal Model: C57BL/6 mice.
-
Compound Preparation: bpV(HOpic) is dissolved in a suitable vehicle (e.g., saline).
-
Administration: A single dose of 1 mg/kg body weight is administered via intraperitoneal (i.p.) injection.
-
Experimental Procedure: The compound is administered 4 hours prior to whole-body irradiation.
-
Endpoint Analysis: Survival is monitored over a specified period. Tissues such as peripheral blood mononuclear cells (PBMCs), gastrointestinal tract, bone marrow, and spleen can be harvested for analysis of AKT signaling (e.g., Western blotting for pAKT and total AKT).[8]
bpV(pic) in a Rat Model of Spinal Cord Injury
This protocol is adapted from a study utilizing a composite scaffold for local delivery of bpV(pic).[9]
-
Animal Model: Adult female Sprague-Dawley rats.
-
Compound Preparation: bpV(pic) is incorporated into poly(lactic-co-glycolic acid) (PLGA) microspheres, which are then integrated into an acellular spinal cord scaffold.
-
Surgical Procedure: A hemi-section spinal cord injury (SCI) is induced at a specific thoracic level. The bpV(pic)-loaded scaffold is then implanted into the lesion site.
-
Post-operative Care: Standard post-operative care, including analgesics and manual bladder expression, is provided.
-
Endpoint Analysis: Functional recovery is assessed using behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale). Histological analysis of the spinal cord tissue is performed to evaluate axonal regeneration. Western blotting can be used to analyze the phosphorylation of PTEN and the activation of the PI3K/mTOR signaling pathway.[9]
Mandatory Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: The PTEN/PI3K/AKT signaling pathway and the inhibitory action of bpV compounds.
Caption: A generalized workflow for in vivo studies using PTEN inhibitors.
Conclusion
Both bpV(HOpic) and bpV(pic) are valuable tools for the in vivo investigation of PTEN signaling. The choice between these two compounds will depend on the specific requirements of the study.
-
bpV(HOpic) may be preferred when higher potency and selectivity for PTEN are desired, potentially minimizing off-target effects.
-
bpV(pic) has been more extensively characterized in a wider range of in vivo models, particularly in the context of neuronal injury and regeneration.
Researchers should carefully consider the available data and the specific context of their experimental design, including the animal model, the desired biological outcome, and the route of administration, when selecting between bpV(HOpic) and bpV(pic). Further direct comparative studies are warranted to more definitively delineate the relative in vivo efficacy and safety profiles of these two important PTEN inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo imaging in experimental spinal cord injury – Techniques and trends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of bpV(HOpic) and SF1670: Potent Inhibitors of the PTEN Tumor Suppressor
In the landscape of cell signaling research and drug development, the Phosphatase and Tensin homolog (PTEN) stands out as a critical tumor suppressor. Its role in negatively regulating the PI3K/Akt pathway—a key cascade involved in cell growth, proliferation, and survival—makes it a significant target for therapeutic intervention. Among the chemical tools used to probe PTEN function are bpV(HOpic) and SF1670, two widely utilized inhibitors. This guide provides an objective, data-driven comparison of these compounds to assist researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Target Specificity
Both bpV(HOpic) and SF1670 are potent inhibitors of PTEN, yet they exhibit distinct mechanisms and selectivity profiles.
bpV(HOpic) , a bisperoxovanadium compound, is a highly potent inhibitor of PTEN with a reported IC50 of 14 nM.[1][2][3] Its inhibitory action is thought to involve the oxidative formation of a reversible intramolecular disulfide bond within the PTEN active site, rendering the enzyme inactive.[4] While potent against PTEN, bpV(HOpic) also demonstrates inhibitory activity against other protein tyrosine phosphatases (PTPs), such as PTP-β and PTP-1B, though with significantly higher IC50 values (approximately 350- and 1800-fold higher than for PTEN, respectively).[1][5]
SF1670 is also a potent and specific inhibitor of PTEN, with a reported IC50 of 2 µM.[3][6][7] It is believed to bind directly to the active site of PTEN, thereby blocking its phosphatase activity.[8][9] This inhibition leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt signaling.[8][9] In addition to PTEN, SF1670 has been shown to inhibit CD45 and PTPN2.[6][10][11]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for bpV(HOpic) and SF1670, highlighting their potency against their primary target and known off-targets.
| Parameter | bpV(HOpic) | SF1670 | Reference |
| Primary Target | PTEN | PTEN | [1][8] |
| IC50 for PTEN | 14 nM | 2 µM | [1][2][3][6] |
| Other Targets | PTP-β, PTP-1B | CD45, PTPN2, GALK | [1][5][6][7][10][11] |
| IC50 for PTP-β | 4.9 µM | - | [5] |
| IC50 for PTP-1B | 25.3 µM | - | [5] |
| IC50 for CD45 | - | 200 nM | [6][7] |
| IC50 for PTPN2 | - | 0.95 µM | [10][11] |
| IC50 for GALK | - | 0.7 µM | [7] |
Signaling Pathway Intervention
Both bpV(HOpic) and SF1670 exert their primary effects by inhibiting PTEN, which in turn modulates the PI3K/Akt signaling pathway. The diagram below illustrates this mechanism of action.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Akt Phosphorylation
This protocol is used to assess the activation of the Akt signaling pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, neutrophils) at a suitable density in 6-well plates and allow them to adhere overnight.[9][12]
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of bpV(HOpic) (e.g., 1 µM) or SF1670 (e.g., 2 µM) for the indicated times (e.g., 30 minutes to 24 hours).[2][9]
-
For positive controls, stimulate cells with a growth factor like insulin or fMLP.[8][12]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8 or MTS)
This assay measures the effect of the inhibitors on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of bpV(HOpic) or SF1670.
-
Include a vehicle-treated control group.
3. Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
4. Assay Procedure:
-
Add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of bpV(HOpic) and SF1670.
Conclusion
Both bpV(HOpic) and SF1670 are valuable pharmacological tools for investigating the role of PTEN in cellular processes. The choice between these inhibitors should be guided by the specific experimental context. bpV(HOpic) offers higher potency for PTEN, while SF1670 may provide a different selectivity profile. Researchers should carefully consider the potential off-target effects of each compound and validate their findings using multiple approaches. This guide provides a foundation for the informed selection and use of these potent PTEN inhibitors in advancing our understanding of cell signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. SF 1670 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 12. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of bpV(HOpic) Results with Genetic PTEN Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the critical PI3K/AKT/mTOR signaling axis, the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a key target. Modulating its activity is crucial for understanding and potentially treating numerous diseases, including cancer. This guide provides an objective, data-driven comparison of two primary methods for inhibiting PTEN function: pharmacological inhibition with the potent small molecule bpV(HOpic) and genetic silencing via siRNA-mediated knockdown.
Mechanism of Action: Protein Inhibition vs. Gene Silencing
The fundamental distinction between bpV(HOpic) and genetic knockdown lies in the biological level at which they intervene.
-
bpV(HOpic) (Small Molecule Inhibitor): This compound is a potent, cell-permeable inhibitor that directly targets the PTEN protein.[1][2] As a bisperoxovanadium compound, its inhibitory mechanism involves the engagement of its phosphonate moiety with the active site of the PTEN enzyme.[3][4] This interaction disrupts PTEN's primary function as a lipid phosphatase, preventing it from dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5][6] The result is an acute and rapid accumulation of PIP3, leading to the activation of downstream signaling cascades, most notably the AKT pathway.[7][8]
-
Genetic PTEN Knockdown (siRNA): This approach targets the PTEN gene at the post-transcriptional level.[9][10] Small interfering RNA (siRNA) molecules, which are short, double-stranded RNA sequences complementary to the PTEN messenger RNA (mRNA), are introduced into the cell.[9] The cell's natural RNA interference (RNAi) machinery incorporates the siRNA into the RNA-induced silencing complex (RISC), which then seeks out, binds to, and cleaves the target PTEN mRNA.[9][10] This degradation of mRNA prevents its translation into functional PTEN protein, leading to a gradual but sustained reduction in total PTEN protein levels.[11] The subsequent decrease in PTEN protein also results in the accumulation of PIP3 and activation of the PI3K/AKT pathway.[12]
Quantitative Data Comparison
The efficacy of both methods can be quantified by their impact on PTEN levels and the activity of downstream effectors. The following table summarizes key performance metrics collated from various experimental studies.
| Parameter | bpV(HOpic) | Genetic PTEN Knockdown (siRNA) | Citation(s) |
| Target | PTEN protein (enzymatic activity) | PTEN messenger RNA (mRNA) | [3][9] |
| IC50 for PTEN | ~14 nM | Not Applicable | [1][2] |
| Effective Concentration | 100 nM - 10 µM (in vitro) | 20 - 80 pmol (for 6-well plate) | [7][13][14] |
| Time to Effect | Rapid (minutes to hours) | Slower (24 - 72 hours for optimal protein depletion) | [15][16][17] |
| Effect on p-AKT | Significant increase in phosphorylation (e.g., ~3-fold increase at 1µM) | Significant increase in phosphorylation | [12][15][18] |
| Duration of Effect | Transient and reversible upon washout | Sustained for several days, dependent on cell division | [9][16] |
| Specificity | Highly potent for PTEN; inhibits other PTPs like PTP-β and PTP-1B at ~350 and ~1800-fold higher concentrations, respectively. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. | [1][19] |
Signaling Pathway and Experimental Workflows
Visualizing the targeted pathway and the experimental processes highlights the practical differences between these two methodologies.
Caption: The PI3K/AKT signaling pathway showing PTEN's role and points of intervention.
Caption: Comparative experimental workflows for bpV(HOpic) vs. siRNA treatment.
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate comparison.
Protocol 1: Pharmacological Inhibition with bpV(HOpic)
Objective: To acutely inhibit PTEN enzymatic activity and observe downstream effects.
Materials:
-
Cell line of interest (e.g., NIH-3T3, C2C12)
-
Complete cell culture medium
-
bpV(HOpic) stock solution (e.g., 1 mM in DMSO or water)
-
Vehicle control (DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours under standard conditions (37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of bpV(HOpic) in complete cell culture medium to achieve final desired concentrations (e.g., 100 nM, 1 µM, 10 µM).[7][13] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells. Gently wash once with sterile PBS. Add the medium containing the desired concentration of bpV(HOpic) or vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration. This can range from 1 hour for observing rapid phosphorylation events to 24-48 hours for assessing effects on cell proliferation or apoptosis.[15][20]
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer. Collect the lysates for downstream analysis, such as Western blotting, to measure levels of p-AKT (Ser473/Thr308), total AKT, and PTEN.
Protocol 2: Genetic Knockdown of PTEN using siRNA
Objective: To reduce total PTEN protein levels and observe the sustained impact on signaling.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
PTEN-specific siRNA duplexes and a non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine, Oligofectamine)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Reagents for analysis (qRT-PCR primers, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in antibiotic-free medium so they reach 50-75% confluency at the time of transfection.[17]
-
Prepare siRNA-Transfection Reagent Complexes:
-
Solution A: In a sterile tube, dilute the PTEN siRNA or control siRNA into reduced-serum medium to the desired final concentration (e.g., 20-80 pmol per well of a 6-well plate).[14]
-
Solution B: In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow complexes to form.[14]
-
-
Transfection: While complexes are forming, wash the cells once with PBS. Add the siRNA-transfection reagent complexes dropwise to the cells in fresh, antibiotic-free, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C.[14] Afterwards, add complete growth medium (containing serum and antibiotics) and continue to incubate.
-
Analysis of Knockdown: Harvest cells at different time points post-transfection to assess knockdown efficiency.
-
24 hours: Evaluate PTEN mRNA knockdown using qRT-PCR.
-
48-72 hours: Evaluate PTEN protein knockdown and the effect on p-AKT levels using Western blotting.[11] This time frame allows for the degradation of existing PTEN protein.
-
Conclusion: Choosing the Right Tool for the Job
Both bpV(HOpic) and siRNA-mediated knockdown are powerful and valid methods for studying PTEN function. The choice between them depends critically on the experimental question.
-
Use bpV(HOpic) for:
-
Studying the acute effects of PTEN enzymatic inhibition.
-
Experiments requiring rapid and reversible modulation of the PI3K/AKT pathway.
-
Validating phenotypes where the timing of inhibition is critical.
-
In vivo studies where systemic or local delivery of a small molecule is feasible.[21]
-
-
Use PTEN siRNA for:
-
Investigating the consequences of sustained loss of the PTEN protein.
-
Validating PTEN as a therapeutic target, as it mimics a genetic loss-of-function scenario.[10]
-
Dissecting the roles of PTEN's enzymatic versus non-enzymatic (scaffolding) functions, as knockdown removes the entire protein.
-
Avoiding potential off-target effects of chemical inhibitors, although siRNA itself can have off-targets.[16]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of mTOR activation and PTEN inhibition on human primordial follicle activation in ovarian tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for transfection of siRNA [qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for bpV(HOpic)
This document provides essential safety and logistical information for the proper handling and disposal of bpV(HOpic), a potent inhibitor of protein tyrosine phosphatases (PTPs) and PTEN. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for bpV(HOpic) is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₆H₄K₂NO₈V | [1] |
| Molecular Weight | 347.24 g/mol | [1] |
| CAS Number | 722494-26-0 | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Purity | ≥70% to >95% (lot dependent) | [4] |
| Solubility (Water) | 4 mg/mL | [5] |
| Solubility (DMSO) | 4 mg/mL | [5] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Due to its classification as a skin and eye irritant, proper personal protective equipment must be worn at all times when handling bpV(HOpic).[1][2]
-
Engineering Controls : Use only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation.[1] An eye-wash station should be readily accessible.[1]
-
Personal Protective Equipment :
-
Hand Protection : Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[2]
-
Skin and Body Protection : Wear a laboratory coat.
-
-
Hygiene Measures : Wash hands thoroughly after handling.[1][2]
Spill Cleanup Protocol
In the event of a spill, follow these steps to decontaminate the area safely.
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorption : For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontamination : Scrub surfaces and any contaminated equipment with alcohol.[1]
-
Collection : Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a designated, labeled hazardous waste container.
-
Disposal : Dispose of the contaminated material according to the disposal protocol outlined below.
Disposal Protocol
All waste containing bpV(HOpic) must be treated as hazardous chemical waste. Do not dispose of this material down the drain.
-
Waste Identification :
-
Solid Waste : Collect unused bpV(HOpic) powder, contaminated weigh boats, and other contaminated solids in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions of bpV(HOpic) in a dedicated, sealed, and clearly labeled hazardous waste container. Given its instability in aqueous solutions, it is recommended to prepare solutions fresh for each use to minimize waste.[3][6]
-
-
Waste Segregation :
-
Segregate bpV(HOpic) waste from other laboratory waste streams.
-
Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[7] Non-hazardous pharmaceutical waste is often collected in blue containers.[7] Given the GHS classification of bpV(HOpic) as a skin and eye irritant, it should be disposed of as hazardous waste.
-
-
Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "bpV(HOpic)," and the associated hazards (Irritant).
-
Storage : Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Final Disposal : The final disposal method for hazardous pharmaceutical waste is typically incineration by a permitted treatment facility.[7] This will be managed by your EHS department or waste disposal contractor in accordance with local, state, and federal regulations.
Logical Workflow for bpV(HOpic) Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of bpV(HOpic).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enzo Life Sciences bpV(HOpic) (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
